molecular formula CuNi2 B12565752 Copper--nickel (1/2) CAS No. 189183-85-5

Copper--nickel (1/2)

Cat. No.: B12565752
CAS No.: 189183-85-5
M. Wt: 180.93 g/mol
InChI Key: OPXJEFFTWKGCMW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry into Copper-Nickel Compositions

The use of copper-nickel alloys predates the formal discovery and isolation of elemental nickel in 1751 by A.F. Cronstedt. copper.org Archaeological evidence, such as coins from Bactria dating back to around 235 BC, reveals compositions of approximately 75% copper and 25% nickel, attesting to the long-term corrosion resistance of these materials. copper.org In ancient China, an alloy known as "báitóng" or "white copper" was also used for coinage. shew-esteelpipe.com

Systematic academic inquiry began to flourish in the late 19th and early 20th centuries. A pivotal moment in the scientific understanding of these alloys was the establishment of the Cu-Ni equilibrium phase diagram by Gürtler and Tammann, which was later refined by researchers like Pilling and Kihlgren. copper.org This diagram is fundamental as it illustrates the simple, continuous solid solution formed between copper and nickel. copper.org Research in Germany around 1895 focused on the electrical properties of Cu-Ni alloys, particularly those with manganese additions, for applications in electrical engineering. copper.org A significant advancement occurred around 1925 when academic studies recognized that adding iron to the alloy composition markedly improves resistance to erosion corrosion in flowing seawater. copper.org This discovery paved the way for the development of the workhorse marine alloys used today.

Significance of Copper-Nickel in Contemporary Materials Science and Engineering Research

Copper-nickel alloys are a cornerstone in modern materials science due to their versatile and robust properties. numberanalytics.com Their exceptional resistance to corrosion in aggressive environments, especially seawater, makes them indispensable for marine engineering. numberanalytics.commachinemfg.com This includes applications in shipbuilding for seawater cooling systems, piping, and offshore oil and gas platform splash zone sheathing. mdpi.commachinemfg.com Furthermore, their inherent resistance to biofouling—the accumulation of marine organisms—is a critical attribute that reduces maintenance and improves the operational efficiency of marine equipment. mdpi.commachinemfg.com

Beyond marine applications, Cu-Ni alloys are vital in desalination plants, particularly for evaporator tubing and heat rejection sections, where their thermal conductivity and corrosion resistance are paramount. machinemfg.com In the energy and power generation sectors, they are employed in steam turbine condensers and auxiliary cooling systems in both fossil fuel and nuclear power plants. machinemfg.com The ongoing research into new compositions, such as Cu-Ni-Sn and Cu-Ni-Si alloys, aims to enhance specific properties like strength and wear resistance for demanding applications in aerospace and electronics. steelofabrica.commdpi.com The development of Cu-Ni nanoalloys is also a burgeoning field, with potential uses as electrodes in corrosive environments and as catalysts. scirp.org

Scope and Research Focus of Copper-Nickel Academic Investigations

Academic research on copper-nickel systems is broad and multifaceted, continuously exploring the alloy's fundamental characteristics and performance limits. A primary area of investigation involves the optimization of alloy compositions to enhance specific properties. For instance, studies focus on the role of alloying elements like iron, manganese, tin, and silicon in improving mechanical strength and corrosion resistance. mdpi.comkupfer.de Research has shown that even small amounts of iron can significantly enhance resistance to stress corrosion cracking (SCC) by doping the protective copper oxide film. mdpi.com

The mechanical behavior of Cu-Ni alloys under various conditions, such as at elevated and low temperatures, is another critical research area. kupfer.de Investigations into their high-temperature strength and creep resistance are crucial for power generation applications. kupfer.deresearchgate.net Conversely, their excellent strength and ductility at cryogenic temperatures make them suitable for specialized applications. kupfer.de

Corrosion mechanisms remain a major research focus. mdpi.com Scientists study the formation and properties of the protective surface oxide layer, primarily composed of cuprous oxide (Cu₂O), which is key to the alloy's durability. mdpi.com Understanding how environmental factors and alloying additions affect this film helps in predicting material lifetime and preventing failures like SCC. mdpi.com Furthermore, advanced manufacturing techniques, such as laser powder bed fusion and other 3D printing methods, are being explored to fabricate complex Cu-Ni alloy components, opening new avenues for research into the properties of these novel structures. mdpi.compan.pl

Interdisciplinary Nature of Copper-Nickel Research: Bridging Metallurgy, Chemistry, and Physics

The study of copper-nickel alloys is inherently interdisciplinary, requiring expertise from metallurgy, chemistry, and physics to fully understand and engineer these materials. acs.orggeneralkinematics.com

Metallurgy: This field is central to Cu-Ni research, focusing on how processing techniques—from casting and wrought processing to advanced methods like powder metallurgy—influence the material's microstructure and, consequently, its mechanical properties. generalkinematics.comitb.ac.id Physical metallurgists study the alloy's phase transformations and internal structures, while mechanical metallurgists investigate its response to forces, which is crucial for structural design. generalkinematics.com

Chemistry: The chemical properties of Cu-Ni alloys are critical to their performance, particularly their corrosion resistance. generalkinematics.com Chemical metallurgists and chemists study the electrochemical reactions that occur on the alloy's surface in various environments. generalkinematics.com This includes the kinetics of oxide film formation, the mechanisms of corrosion inhibition, and the development of new alloys with enhanced resistance to specific chemical attacks. mdpi.com Research also extends to the catalytic properties of Cu-Ni systems, for example, in the degradation of environmental pollutants. mdpi.com

Physics: The physical properties of Cu-Ni alloys are a significant area of research. Physicists study their thermal and electrical conductivity, which is important for applications in heat exchangers and electrical resistors. kupfer.de The magnetic properties are also of interest; while most common compositions are not strongly magnetic, specific alloys with high iron or cobalt content can be used for permanent magnets. kupfer.de The thermoelectric properties of Cu-Ni alloys, particularly their high thermoelectric strength against other metals, are also a subject of physical investigation for sensor and thermocouple applications. kupfer.de

This convergence of disciplines allows for a holistic understanding of copper-nickel systems, driving innovation from fundamental science to industrial application. acs.orgitb.ac.id

Data Tables

Table 1: Typical Chemical Compositions of Common Wrought Copper-Nickel Alloys

Alloy DesignationUNS No.Copper (Cu) %Nickel (Ni) %Iron (Fe) %Manganese (Mn) %
CuNi10Fe1MnC70600Balance9.0-11.01.0-1.81.0 max
CuNi30Mn1FeC71500Balance29.0-33.00.40-1.01.0 max
CuNi25C71300Balance23.5-26.50.05 max0.50 max
Data sourced from multiple research findings. copper.orgmdpi.com

Table 2: Selected Mechanical and Physical Properties of Copper-Nickel Alloys

PropertyCuNi10Fe1Mn (C70600)CuNi30Mn1Fe (C71500)Units
Mechanical Properties
Tensile Strength (Annealed)275 - 415345 - 510MPa
Yield Strength (Annealed)105 - 170125 - 205MPa
Elongation40 - 5035 - 50%
Physical Properties
Density8.948.95g/cm³
Melting Point (Solidus)11001170°C
Thermal Conductivity4029W/m·K
Electrical Resistivity0.1890.344µΩ·m
This table presents typical ranges for properties which can vary based on processing and specific composition. Data sourced from various materials science handbooks and research articles. mdpi.comkupfer.de

Properties

CAS No.

189183-85-5

Molecular Formula

CuNi2

Molecular Weight

180.93 g/mol

IUPAC Name

copper;nickel

InChI

InChI=1S/Cu.2Ni

InChI Key

OPXJEFFTWKGCMW-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Cu]

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Tailored Copper Nickel Architectures

Solution-Based and Wet Chemical Synthesis Approaches

Solution-based methods offer a versatile and scalable route to produce Cu-Ni materials with diverse morphologies and compositions. These techniques involve the chemical transformation of precursors in a liquid medium.

Colloidal Synthesis of Copper-Nickel Nanoparticles

Colloidal synthesis has emerged as a powerful method for producing well-defined bimetallic nanoparticles with controlled size, shape, and composition. researchgate.netresearchgate.net This approach typically involves the reduction of metal salt precursors in the presence of stabilizing agents or surfactants, which prevent agglomeration and control the growth of the nanoparticles. rsc.orgrsc.org

One common technique is the polyol method, where a polyol serves as both the solvent and the reducing agent. acs.orgcapes.gov.brfigshare.com By adjusting reaction parameters such as temperature, precursor concentration, and the type of polyol, the morphology of the resulting nanoparticles can be finely tuned. acs.orgcapes.gov.brfigshare.com For instance, using a short-chain polyol like ethylene (B1197577) glycol versus a long-chain polyol such as tetraethylene glycol can significantly alter the resulting particle morphology due to the different capping effects of the polyol chains. capes.gov.brfigshare.com

A facile one-pot thermal reduction method has been reported for the synthesis of Cu-Ni alloy nanospheres. rsc.orgrsc.org In this process, a mixture of copper and nickel precursors is heated in the presence of trioctylphosphine (B1581425) (TOP) and oleylamine (B85491) (OAm). rsc.orgrsc.org The size of the resulting nanospheres can be controlled within the range of 6.9 to 27.3 nm by varying the volume of TOP added to the reaction. rsc.orgrsc.org A key advantage of this method is that the elemental ratio of copper to nickel in the final nanoparticles mirrors the ratio in the precursor mixture, allowing for straightforward compositional control. rsc.org

The sol-gel method is another colloidal chemistry-based technique used for synthesizing Cu-Ni bimetallic nanoparticles. mdpi.com This process involves the hydrolysis and polymerization of metal precursors to form a "sol" (a colloidal suspension), which then converts into a "gel." mdpi.com

Key Research Findings in Colloidal Synthesis:

PrecursorsSynthesis MethodKey ParametersResulting Nanoparticle Characteristics
Copper(II) acetylacetonate, Nickel(II) acetylacetonateOne-pot thermal reduction in oleylamineVolume of trioctylphosphine (TOP)Spherical nanospheres with tunable sizes (6.9–27.3 nm) and controlled elemental ratios. rsc.orgrsc.org
Metal acetatesPolyol process with Tween 80Annealing temperatureNanocrystalline composite particles of face-centered cubic (fcc) Cu, fcc Ni, and fcc Co. bohrium.com
Metal nitratesCitrate-gel methodCitric acid to metal molar ratio (C/Me)Increased crystallinity and particle size (from ~13 to 50 nm) with increasing nitrate (B79036) concentration. conicet.gov.ar

Electrodeposition Techniques for Copper-Nickel Films and Mesostructures

Electrodeposition is a cost-effective and scalable technique for fabricating Cu-Ni alloy films and more complex mesostructures. researchgate.net This method involves the reduction of metal ions from an electrolyte solution onto a conductive substrate by applying an electrical potential. The composition and properties of the deposited alloy can be controlled by adjusting parameters such as the electrolyte composition, pH, temperature, and applied potential or current density. researchgate.netsc.edu

In Cu-Ni co-deposition, copper, being the more noble metal, is typically deposited preferentially over nickel. researchgate.net To achieve a desired alloy composition, complexing agents like citrate (B86180) are often used to bring the reduction potentials of the two metals closer together. researchgate.net The deposition of Ni-Cu alloys has been extensively studied, revealing their high microhardness and good corrosion resistance. researchgate.net

Codeposition of Cu-Ni alloys can occur in a narrow potential range, for example, between -1.0 to -1.2V vs. SCE, allowing for a wide variety of alloy compositions (0-50% nickel) and relatively smooth deposits. sc.edu The composition of the alloy can be controlled by the molar ratio of metal ions in the solution and the electrode potential. sc.edu

Pulsed electrodeposition is an advanced variation of this technique that offers enhanced control over the deposit's microstructure and properties. researchgate.netresearchgate.net By alternating between high and low potential or current pulses, it is possible to create multilayered structures and nanocrystalline alloys with improved brightness, uniformity, and corrosion resistance compared to direct current (DC) plating. researchgate.netresearchgate.net For instance, pulse parameters like current density and duty cycle can be used to control the film's stoichiometry. researchgate.net

Research Highlights in Cu-Ni Electrodeposition:

Deposition TechniqueElectrolyte CompositionKey Findings
Direct Current (DC) ElectrodepositionCitrate-ammonia solution (pH 9.2)Addition of Al2O3 particles to the solution increased the Ni/Cu mass ratio and improved the mechanical strength of the resulting CuNi coating. researchgate.net
Pulsed ElectrodepositionSulfamate bathsEnables the creation of nano-thick Ni/Cu multilayers with good crystallinity and well-defined lamellar structures. nmfrc.org
Potentiostatic Deposition on Rotating Disk ElectrodeNot specifiedA theoretical model was developed to accurately predict the copper content in the nickel layer under various experimental conditions. osti.gov
Direct Electrodeposition from Deep Eutectic SolventCholine chloride/urea with chlorinated nickel matteSuccessful deposition of Ni-Cu alloy films directly from a nickel matte precursor, offering a more direct route from raw materials. researchgate.net

Solution Combustion Synthesis of Copper-Nickel Catalysts

Solution combustion synthesis (SCS) is a rapid and energy-efficient method for producing catalytic materials. researchgate.netqu.edu.qaqu.edu.qa This technique involves a self-sustaining exothermic reaction between an oxidizer (typically metal nitrates) and a fuel (such as glycine (B1666218) or urea) in an aqueous solution. nih.govacs.org The intense, short-duration reaction leads to the formation of fine, often porous, and high-purity materials. nih.gov

The properties of the resulting Cu-Ni catalysts, including their phase and microstructure, are highly dependent on the fuel content in the initial combustion solution. researchgate.netqu.edu.qa For example, studies on Cu-Ni catalysts for hydrogen production from ethanol (B145695) have shown that the fuel-to-oxidizer ratio is a critical parameter. researchgate.netqu.edu.qaqu.edu.qa In-situ X-ray absorption spectroscopy has been used to study the reduction and oxidation behavior of these catalysts, providing insights into their activation and performance. researchgate.netqu.edu.qaqu.edu.qa

The microstructure of Cu-Ni powders produced by SCS often consists of highly porous agglomerates, which is a characteristic feature of this synthesis method. acs.org This porosity can be beneficial for catalytic applications by providing a high surface area.

Co-Immobilization Methods for Supported Copper-Nickel Nanoparticles

To enhance stability and prevent agglomeration, Cu-Ni nanoparticles are often immobilized on solid supports. mdpi.comresearchgate.netresearchgate.net Co-immobilization involves the simultaneous deposition of both copper and nickel precursors onto a support material, followed by a reduction step to form the bimetallic nanoparticles. mdpi.comresearchgate.netresearchgate.net

A variety of materials can be used as supports, including metal-organic frameworks (MOFs), titanium dioxide (TiO2), and carbon. mdpi.comresearchgate.netresearchgate.net The choice of support can significantly influence the catalytic activity and selectivity of the Cu-Ni nanoparticles due to differences in properties like surface area and acidity. mdpi.comresearchgate.netresearchgate.net For example, bimetallic Cu-Ni nanoparticles have been supported on MIL-101 (a chromium-based MOF), TiO2, and carbon for the selective oxidation of benzyl (B1604629) alcohol. mdpi.comresearchgate.netresearchgate.net The CuNi/MIL-101 catalyst exhibited high stability, which was attributed to the large porous cavities of the MOF trapping the nanoparticles and preventing leaching. mdpi.com

Another approach involves the use of MOFs as sacrificial templates. byu.edu For instance, a copper-based MOF (HKUST-1) was doped with nickel, and the subsequent thermolysis of this bimetallic MOF resulted in well-dispersed bimetallic nanoparticles on a carbon composite support. byu.edu

Vapor-Phase and Physical Deposition Strategies

Vapor-phase and physical deposition methods are carried out in a vacuum and are ideal for creating high-purity thin films with precise thickness control.

Physical Vapor Deposition (PVD) of Copper-Nickel Thin Films

Physical Vapor Deposition (PVD) encompasses a set of techniques where a material is vaporized from a solid or liquid source in a vacuum and then condensed onto a substrate to form a thin film. frontiersin.org This method is valued for its ability to produce uniform, high-quality coatings. frontiersin.org

Electron Beam Evaporation: This PVD technique uses a focused beam of high-energy electrons to heat and vaporize the source material, which can be metals like copper and nickel. nikalyte.comuniversitywafer.comnffa.eu The vaporized atoms then travel through the vacuum chamber and deposit onto the substrate. nikalyte.com E-beam evaporation is particularly suitable for materials with high melting points and can achieve high deposition rates. nikalyte.com Sequential deposition of copper and nickel layers followed by vacuum annealing can be used to form a Cu-Ni alloy film. cecri.res.in

Sputtering: In this PVD process, ions from a plasma are accelerated to strike a target made of the desired material (e.g., copper or nickel). govinfo.govdtic.mil This collision dislodges atoms from the target, which then deposit onto the substrate. govinfo.gov Co-sputtering from separate copper and nickel targets or sputtering from a single alloy target can be used to create Cu-Ni films. govinfo.govdtic.milresearchgate.net The composition and properties of the sputtered film can be controlled by parameters such as the power applied to the targets and the argon pressure in the chamber. govinfo.gov For instance, decreasing the chamber pressure generally leads to higher sputter deposition rates. govinfo.gov

Research Data on PVD of Cu-Ni Films:

PVD TechniqueSubstrateKey ParametersFilm Characteristics
Electron Beam EvaporationGlass, Mild SteelVacuum annealing at 200°CPolycrystalline films with a face-centered cubic (FCC) structure. cecri.res.in
Magnetron SputteringSiliconSubstrate temperature, AnnealingAs-deposited films are amorphous at room temperature and become crystalline with a mixed (111) and (200) texture at elevated temperatures (>250°C). govinfo.govdtic.mil
DC Magnetron SputteringStainless SteelCo-sputtering with Al targetAddition of aluminum refined the crystal size and improved pitting corrosion resistance. mdpi.com
PVD (general)Nickel plateCu film thickness (25-100 nm)Uniform deposition of Cu on Ni, creating composite electrodes for electrocatalytic nitrate reduction. frontiersin.orgresearchgate.netfrontiersin.org

Molecular Beam Epitaxy (MBE) for Copper-Nickel Bilayer Structures

Molecular Beam Epitaxy (MBE) is an advanced ultra-high vacuum (UHV) deposition technique that enables the growth of high-purity, single-crystal thin films with atomic-layer precision. researchgate.netnsf.govaip.org This method involves the sublimation of elemental source materials, such as copper and nickel, which then travel as molecular beams through a UHV environment to a heated substrate, where they condense and form epitaxial layers. nsf.govaip.org The slow deposition rates, typically under 3,000 nm per hour, and the UHV conditions (10⁻⁸ to 10⁻¹² Torr) are crucial for minimizing impurities and allowing for the layer-by-layer growth of crystalline structures. theiet.org

In the context of copper-nickel (Cu-Ni) systems, MBE is instrumental in fabricating atomically sharp interfaces and controlling the film's microstructure. umich.edu Research on the growth of copper on a nickel (100) substrate [Ni(100)] using variable temperature scanning tunneling microscopy (STM) has provided fundamental insights into the nucleation and growth processes. mpg.de These studies have determined key microscopic parameters that govern the formation of Cu-Ni bilayers. mpg.de For instance, the migration barrier for a copper atom on the Ni(100) surface is approximately 0.35 eV, while the bond energy for a copper dimer is about 0.46 eV. mpg.de This relatively high dimer bond energy compared to the migration barrier influences the island nucleation and growth mechanism, which is a critical factor in defining the film's morphology. mpg.de

The strain resulting from the lattice mismatch between copper and nickel also plays a significant role in the properties of MBE-grown films. This strain can influence the magnetic anisotropy of the resulting bilayer structure. researchgate.netaip.org Studies on epitaxial Ni/Cu(100) films have shown that magnetic properties, such as perpendicular magnetization, are dependent on the thickness of the nickel layer. researchgate.net For instance, perpendicular magnetization has been observed for nickel thicknesses between 15 Å and 60 Å. researchgate.net The interface character, including roughness and interdiffusion, which is propagated throughout the film during growth, is also a critical determinant of the final properties of the Cu-Ni bilayer. umich.edu

ParameterValueSystemReference
Migration Barrier (Cu on Ni(100))0.35 eVCu/Ni(100) mpg.de
Dimer Bond Energy (Cu on Ni(100))0.46 eVCu/Ni(100) mpg.de
Perpendicular Magnetization Range15 Å - 60 Å Ni thicknessNi/Cu(100) researchgate.net

Aerosol Assisted Chemical Vapour Deposition (AACVD) utilizing Molecular Precursors

Aerosol Assisted Chemical Vapour Deposition (AACVD) is a versatile thin-film deposition technique that circumvents the need for volatile precursors, a common limitation in conventional CVD. acs.org In AACVD, a solution containing molecular precursors is aerosolized, typically using an ultrasonic nebulizer, and the resulting aerosol droplets are transported by a carrier gas to a heated substrate. researchgate.netwikipedia.org Upon reaching the hot substrate, the precursors decompose and react to form a thin film. wikipedia.org This method is particularly advantageous for depositing multi-element films, such as copper-nickel alloys, as it allows for precise control over stoichiometry by adjusting the precursor concentrations in the initial solution. osti.gov

The selection of appropriate molecular precursors is critical for the successful deposition of high-quality Cu-Ni films. These precursors must be soluble in a suitable solvent and decompose cleanly at the desired deposition temperature. acs.org For the synthesis of copper-nickel materials, metal-organic compounds are often employed. Research has demonstrated the use of diethyldithiocarbamato-metal complexes for depositing metal sulfides. rsc.org Specifically, complexes like [Cu(S₂CNEt₂)₂] and [Ni(S₂CNEt₂)₂] have been used as single-source precursors to deposit copper and nickel-containing films, respectively. rsc.org These types of precursors are air-stable and decompose in a similar temperature range, making them suitable for co-deposition to form alloyed films. rsc.org

Another class of precursors includes metal acetylacetonates, often abbreviated as 'acac'. For instance, a single-source precursor, [Ni₂Ti₂(OEt)₂(μ-OEt)₆(acac)₄], has been synthesized for the deposition of NiTiO₃ thin films, highlighting the utility of 'acac' ligands in forming stable precursors for AACVD. ucl.ac.uk For binary alloy systems, precursors like copper(II) hexafluoroacetylacetonate [Cu(hfac)₂] have been successfully used for the AACVD of copper-containing alloys such as Cu-Pd and Cu-Ag. osti.gov It is therefore plausible that a combination of Cu(hfac)₂ and a corresponding nickel precursor like Nickel(II) hexafluoroacetylacetonate [Ni(hfac)₂] dissolved in a solvent like toluene (B28343) could be utilized for the deposition of Cu-Ni alloy films. The use of a carrier gas, often a mixture of an inert gas like argon with a reducing agent such as hydrogen, facilitates the chemical reactions on the substrate surface. osti.gov

Precursor TypeExample CompoundTarget MaterialReference
Dithiocarbamate[Cu(S₂CNEt₂)₂]Copper Sulfide (B99878) rsc.org
Dithiocarbamate[Ni(S₂CNEt₂)₂]Nickel Sulfide rsc.org
Acetylacetonate (acac)[Ni₂Ti₂(OEt)₂(μ-OEt)₆(acac)₄]Nickel Titanate ucl.ac.uk
Hexafluoroacetylacetonate (hfac)Cu(hfac)₂Copper Alloys osti.gov

Solid-State Processing and Metallurgical Techniques

Vacuum Melting and Alloying Procedures for Bulk Copper-Nickel Systems

Vacuum melting, particularly Vacuum Induction Melting (VIM), is a crucial metallurgical process for producing high-purity, bulk copper-nickel alloys with precisely controlled compositions and microstructures. umich.edurgnpublications.com The process involves melting the constituent metals, copper and nickel, within a vacuum-sealed chamber using electromagnetic induction. rgnpublications.com The vacuum environment (typically at low pressures) is essential as it minimizes contamination from atmospheric gases like oxygen and nitrogen, which can otherwise lead to the formation of undesirable inclusions and defects in the final alloy. umich.edu This results in materials with superior mechanical properties and high purity. umich.eduosti.gov

The VIM process offers several advantages for producing Cu-Ni systems. It allows for strict control over the alloy's chemical composition and ensures a high degree of purity. osti.gov By managing the temperature gradients during melting and subsequent cooling, VIM enables precise control over the grain size and the distribution of any precipitate phases. researchgate.net For instance, slower cooling rates can be employed to promote the growth of larger grains, enhancing the material's ductility, while rapid cooling refines the grain structure, leading to increased hardness and strength. researchgate.net Furthermore, the process can incorporate multiple re-melting cycles to further purify the material and achieve a more uniform and homogenous microstructure. researchgate.net While VIM itself does not reduce elemental segregation (e.g., of tin in Cu-Ni-Sn alloys), this can be managed by adding trace alloying elements during the melting process or by applying a subsequent homogenization heat treatment to the ingot. osti.gov A patent from 1975 describes a method for producing a 75% copper-25% nickel alloy by first melting nickel oxide with graphite (B72142) in an electric-arc furnace, followed by the introduction of preheated copper and a final vacuum degasification step. mdpi.com

Additive Manufacturing of Copper-Nickel Components with Microstructure Control

Additive Manufacturing (AM), also known as 3D printing, offers innovative pathways for fabricating complex copper-nickel components with tailored microstructures. ucl.ac.uknih.gov Techniques such as Wire Arc Additive Manufacturing (WAAM) and laser metal deposition are being explored for Cu-Ni alloys. mpg.de In WAAM, an electric arc is used to melt a wire feedstock (e.g., Cu-Ni 90/10 or 70/30) layer by layer to build a component. mpg.denih.gov This process typically results in a microstructure characterized by elongated columnar grains with prominent dendrites. mpg.denih.gov

A key advantage of AM is the ability to control the microstructure, and therefore the mechanical properties, by manipulating process parameters. For instance, in the WAAM of a 70/30 Cu-Ni alloy, increasing the travel speed while keeping the wire feed speed constant leads to an increase in the aspect ratio of the columnar grains. mpg.de Research on WAAM-produced Cu-Ni 90/10 alloy has demonstrated that it is possible to achieve mechanical properties superior to those of conventionally cast materials. nih.gov These additively manufactured components exhibit a fine, uniform structure, which can lead to improved strength. ucl.ac.uk

The table below summarizes the mechanical properties of a Cu-Ni 90/10 alloy produced by the WAAM method, showcasing its potential for producing high-performance parts. nih.gov

PropertyValueMethodReference
Ultimate Tensile Strength495–520 MPaWAAM nih.gov
Yield Strength342–358 MPaWAAM nih.gov
Elongation16.6–17.9%WAAM nih.gov
Hardness138–160 HV10WAAM nih.gov

The rapid cooling rates inherent in many AM processes can also influence phase precipitation, offering another lever for microstructure control. researchgate.net For example, in some Cu-Ni alloys containing other elements like silicon, the high cooling rates can lead to the formation of very fine precipitate phases, which enhances strength without significantly compromising electrical conductivity. researchgate.net

Explosive Welding and Diffusion Bonding for Interface Zone Formation in Copper-Nickel Composites

Explosive welding and diffusion bonding are solid-state joining techniques capable of creating strong metallurgical bonds between dissimilar materials, making them highly suitable for fabricating copper-nickel composites.

Explosive welding utilizes the energy of a controlled detonation to accelerate one metal plate (the flyer plate) to a high velocity, causing it to collide with a stationary parent plate. scirp.org The intense pressure at the collision point creates a jetting action that cleans the surfaces of oxides and contaminants, allowing for the formation of a direct, solid-state weld. This method is widely used to produce bimetallic plates, such as copper-steel or titanium-steel. scirp.org For joining copper and nickel, this technique can produce a composite with a distinct, often wavy, interface zone. A key challenge, especially with lower melting point alloys, is managing the heat generated at the interface. scirp.org One strategy involves using a thin transition metal layer (e.g., iron, titanium, or even nickel itself) between the base and clad plates to help control the welding parameters and improve the bond quality. scirp.org

Diffusion bonding is a process where two clean, flat surfaces are brought into contact under pressure at an elevated temperature (below the melting point of the materials) for a specific duration, typically in a vacuum or inert atmosphere. rsc.orgrsc.org The primary mechanism is the interdiffusion of atoms across the interface, leading to the formation of a monolithic joint. rsc.org This technique is particularly attractive because it minimizes distortion and avoids the defects associated with fusion welding. nsf.gov When joining copper to other metals like stainless steel, a nickel foil is often used as an interlayer. rsc.orgresearchgate.net The nickel interlayer facilitates the diffusion process and helps to create a sound metallurgical bond. Studies have shown that distinct diffusion zones form at both the Cu/Ni and Ni/stainless steel interfaces. rsc.org The bond strength is highly dependent on parameters like temperature, pressure, and time. For instance, impulse pressuring diffusion bonding of a copper alloy to stainless steel using a nickel interlayer at 850 °C yielded a joint strength of up to 217.2 MPa. nsf.gov

Nanostructure Engineering through Self-Assembly and Templating Routes

The fabrication of copper-nickel nanostructures with controlled size, shape, and spatial arrangement can be achieved through advanced bottom-up approaches like self-assembly and template-assisted synthesis. osti.gov These methods offer precise control over the architecture of nanomaterials, which is crucial for tailoring their properties for specific applications. acs.orgosti.gov

Self-assembly is a process where individual components, such as nanoparticles, spontaneously organize into ordered structures. acs.org In the context of Cu-Ni systems, core/shell nanoparticles, where a copper core is surrounded by a nickel shell (or vice versa), can be synthesized via chemical reduction methods. These nanoparticles can then self-assemble into uniform films. The driving forces for self-assembly can be manipulated by controlling factors like surfactant concentration and interfacial energies. acs.org For example, nearly monodisperse nickel nanoparticles that self-assemble into ordered structures have been prepared in an aqueous medium using sodium dodecyl sulfate (B86663) as a surfactant and oleic acid as a capping agent. acs.org Similar principles can be applied to bimetallic Cu-Ni nanoparticles to create ordered nano-arrays. mdpi.com

Templating routes utilize a pre-existing nanostructured scaffold or template to direct the growth of the desired material. rgnpublications.comosti.govmdpi.com A common hard template is anodic aluminum oxide (AAO), which contains a regular array of parallel nanochannels. theiet.orgmdpi.com By using techniques like electrodeposition or chemical reduction within these nanochannels, ordered arrays of Cu-Ni nanowires can be fabricated. theiet.org The diameter and length of the nanowires are dictated by the pore dimensions of the AAO template. rgnpublications.com Another approach is galvanic replacement, where a more reactive metal template is sacrificially replaced by a less reactive metal from a solution. For example, nickel nanostructures have been successfully fabricated by using a copper foil as a sacrificial template in a deep eutectic solvent. researchgate.net DNA molecules have also been used as soft templates for the construction of copper nanowires, where copper ions are first electrostatically bound to the DNA backbone and then chemically reduced to form a metallic sheath around the DNA strand. aip.org This approach offers a pathway to creating highly complex, biologically templated nanostructures. aip.org

Microstructural and Morphological Elucidation in Copper Nickel Systems

Phase Equilibria and Transformation Pathways in Binary and Ternary Copper-Nickel Systems

The copper-nickel (Cu-Ni) system is characterized by its simplicity in the binary phase diagram, exhibiting complete solid solubility across all compositions in both liquid and solid states. copper.org This is attributed to the fact that both copper and nickel have a face-centered cubic (FCC) crystal structure, similar atomic radii, and electronegativity. The equilibrium diagram features a lens shape, with a liquidus line above which the alloy is entirely liquid and a solidus line below which it is completely solid. copper.org Between these two lines exists a two-phase region where liquid and solid α-crystals coexist. copper.org

In ternary systems, the addition of a third element significantly alters the phase equilibria and introduces various transformation pathways. For instance, in the Cu-Ni-Sn system, several intermetallic compounds can form. The phase equilibria are complex and have been the subject of thermodynamic modeling. The phases considered in the Cu-Ni side of this ternary system include liquid, FCC, body-centered cubic (BCC), gamma (γ), and several intermetallic compounds such as Cu41Sn11 (δ), Cu3Sn (ε), (Ni, Cu)3Sn (γ1), Ni3Sn2 (η), Ni3Sn4 (π), and Cu3Ni27Sn10 (Γ1).

Similarly, the Al-Cu-Ni ternary system has been studied, and at 800 °C, no ternary compounds were found. The equilibrium phases are primarily extensions of the binary intermetallic compounds, with significant ternary solubility observed in AlNi3, AlNi, and Al3Ni2. researchgate.net The study of such ternary phase diagrams is crucial for understanding and controlling the microstructure and properties of these alloys. For example, in the La-Ni-Cu system, a set of self-consistent thermodynamic descriptions for the phases has been developed and validated through experimental work, providing a basis for alloy design. researchgate.net

The table below summarizes the key phases observed in selected binary and ternary copper-nickel systems.

SystemKey PhasesCrystal StructureNotes
Cu-Ni α (solid solution)FCCComplete solid solubility copper.org
Cu-Ni-Sn Liquid, FCC, BCC, γ, δ (Cu41Sn11), ε (Cu3Sn), γ1 ((Ni, Cu)3Sn), η (Ni3Sn2), π (Ni3Sn4), Γ1 (Cu3Ni27Sn10)VariousComplex phase equilibria with multiple intermetallic compounds
Al-Cu-Ni AlNi3, AlNi, Al3Ni2---High ternary solubility in binary intermetallics at 800 °C researchgate.net
La-Ni-Cu La(Cu,Ni)5, La10Cu85Ni5---Formation of ternary solid solutions and compounds researchgate.net
Cu-Fe-Ti T1, T2, T3, z, zl---Formation of several ternary intermetallic phases at 1123 K tue.nl

Formation and Stability of Copper-Nickel Intermetallic Compounds

The formation of intermetallic compounds (IMCs) is a critical aspect of copper-nickel systems, particularly in ternary and higher-order alloys used in applications like soldering. These compounds significantly influence the mechanical and physical properties of the material.

Interfacial Intermetallic Growth Mechanisms

In solder applications, the reaction between a tin-based solder and a copper or nickel substrate leads to the formation of interfacial IMCs. For instance, with lead-free solders like tin-silver-copper (SAC) on copper or nickel pads, IMCs such as (Cu, Ni)6Sn5 are formed at the interface through a process involving dissolution, diffusion, solidification, and reaction. szfitech.com The growth of these IMC layers is a diffusion-controlled process. nist.gov

The initial IMC to form at a Cu/Sn-based solder interface is typically Cu6Sn5, followed by the formation of Cu3Sn at the Cu6Sn5/Cu interface, especially at elevated temperatures. nih.gov The growth of these layers generally follows a parabolic relationship with time, indicating that the growth rate decreases as the layer thickens due to the increased diffusion distance. nist.gov

In systems with a nickel barrier layer on a copper substrate, the diffusion of copper into the solder is slowed down. ias.ac.in When the solder is molten, the nickel reacts with the tin-rich solder to form a Sn-Ni-Cu intermetallic compound. ias.ac.in This often results in a layered IMC structure, with a planar Sn-Ni-Cu sub-layer adjacent to the nickel and a blocky or scallop-like Sn-Ni-Cu sub-layer next to the solder. ias.ac.in The growth of nickel-tin intermetallics, such as Ni3Sn4, is considerably slower than that of copper-tin intermetallics. circuitinsight.com

Influence of Alloying Elements on Intermetallic Formation

Alloying elements play a significant role in the formation and stability of intermetallic compounds in copper-nickel systems. mattech-journal.orgresearchgate.net The addition of specific elements can alter the type, morphology, and growth rate of the IMCs.

Nickel is a key alloying element that has a profound impact on IMC formation in Cu-Sn systems. The addition of nickel to tin-copper solders leads to the incorporation of Ni into the Cu6Sn5 IMC, forming (Cu,Ni)6Sn5. nih.govresearchgate.net This substitution of copper with nickel stabilizes the hexagonal crystal structure of the Cu6Sn5 phase at room temperature, which would otherwise undergo an allotropic transformation from a hexagonal to a monoclinic structure below 186°C. ipc.org This stabilization is believed to reduce cracking in the IMC layer and improve the reliability of solder joints. ipc.org Furthermore, nickel additions can refine the (Cu,Ni)6Sn5 layer and hinder the growth of the Cu3Sn layer. researchgate.net

Other elements also influence IMC formation. For example, cobalt additions to Sn-Ag solders can lead to the formation of (Cu, Co)6Sn5. nih.gov In Al-Si-Cu-Ni-Mg alloys, complex intermetallic phases such as Al2Cu, Mg2Si, Al3Ni, Al3CuNi, and Al7Cu4Ni form, which contribute to the alloy's high-temperature strength. researchgate.net The table below summarizes the effect of some alloying elements on IMC formation in copper-nickel systems.

Alloying ElementSystemEffect on Intermetallic FormationReference
Nickel (Ni) Cu-SnForms (Cu,Ni)6Sn5, stabilizes hexagonal phase, refines IMC layer, hinders Cu3Sn growth. nih.govresearchgate.netipc.org
Cobalt (Co) Sn-Ag-CuForms (Cu, Co)6Sn5. nih.gov
Aluminum (Al) Al-Si-Cu-Ni-MgForms Al2Cu, Al3Ni, Al3CuNi, Al7Cu4Ni. researchgate.net
Iron (Fe) Cu-NiIncreases corrosion resistance by promoting a protective film. copper.org
Manganese (Mn) Cu-NiImproves strength and softening temperature. copper.org

Microstructure Evolution under Processing and Operational Conditions

The microstructure of copper-nickel alloys is highly dependent on the processing and operational conditions they are subjected to. These conditions influence grain size, texture, and phase transformations, which in turn dictate the final properties of the material.

Grain Size Control and Texture Development

Grain size and crystallographic texture are critical microstructural features that can be controlled through thermomechanical processing. For instance, in nickel silvers (Cu-Ni-Zn alloys), the as-cast structure consists of cored dendrites due to solidification over a wide temperature range. copper.org Mechanical treatments break down this dendritic structure, and subsequent annealing leads to the formation of equiaxed, twinned grains of the alpha phase. copper.org

Cold rolling is a common process used to refine the grain structure and develop specific textures. In pure nickel, increasing the cold rolling reduction leads to a microstructural evolution from micro-bands to lamellar-bands and a decrease in the average grain size. sci-hub.se The deformation process also induces the formation of characteristic rolling textures. For face-centered cubic (FCC) metals like copper and nickel alloys, common textures include the {001}<100> cube texture, {011}<100> Goss texture, and {112}<111> copper texture. usf.edu The specific texture that develops is influenced by factors such as the initial grain size and the strain path (e.g., unidirectional vs. cross-rolling). usf.edumdpi.com

For example, in a Cu-0.1Al alloy, unidirectional rolling and cross-rolling result in different dominant textures. mdpi.com After recrystallization annealing, the grain size becomes finer with increasing prior deformation, and cross-rolling tends to produce more equiaxed grains. mdpi.com The addition of alloying elements can also influence texture development. For instance, tungsten and molybdenum additions to nickel can promote a sharper cube texture. usf.edu

The table below provides examples of texture components observed in copper and nickel alloys under different processing conditions.

AlloyProcessing ConditionDominant Texture ComponentsReference
Pure Nickel Cold RollingGoss, Rotated Goss, P, Brass, Shear textures sci-hub.se
Cu-0.1Al Alloy Unidirectional Rolling (90% strain)S texture, Copper texture mdpi.com
Cu-0.1Al Alloy Cross Rolling (90% strain)Brass texture mdpi.com
Cu-Ni-Si Alloy AgingCube texture strength increases with temperature usf.edu

Spinodal Decomposition Phenomena

Spinodal decomposition is a unique solid-state phase separation mechanism that occurs in certain alloy systems, notably in ternary copper-nickel-tin alloys like Cu-15Ni-8Sn. mdpi.comcopper.org This process leads to significant strengthening of the alloy. It is a spontaneous, continuous diffusion process that occurs without nucleation and results in the formation of two chemically distinct phases with the same crystal structure. copper.orgsubstech.com

The microstructure resulting from spinodal decomposition is characterized by a very fine, modulated, and continuous nanoscale structure throughout the grains. copper.orgsubstech.com In Cu-Ni-Sn alloys, this involves the separation into copper-rich and tin-rich phases. The high strength achieved through this mechanism is attributed to the coherency strains at the boundaries between these two phases. substech.comtotalmateria.com

The heat treatment for spinodal decomposition typically involves three stages:

Homogenization: The alloy is heated to a temperature above the miscibility gap to form a single-phase solid solution. substech.com

Quenching: Rapid cooling to room temperature to retain the supersaturated solid solution. substech.com

Spinodal Aging: The alloy is then heated to a temperature within the spinodal region of the phase diagram and held for a specific time to allow the decomposition to occur. substech.com

Cold working prior to the aging treatment can further enhance the strength and ductility of spinodal alloys. copper.org Overaging can lead to a discontinuous grain boundary reaction, resulting in a softer microstructure. copper.orgtotalmateria.com

Heterojunction and Interface Engineering

Table 1: Interfacial Properties and Barrier Strengths in Cu-Ni Multilayers

Property Description Value Source
Koehler Barrier Barrier to dislocation motion due to modulus mismatch between layers. 0.01μ–0.015μ tandfonline.com
Chemical Strengthening Component of blocking strength due to core energy changes at the interface. 0.003μ tandfonline.com
(111) Interface Barrier Strength Overall barrier strength for dislocation motion across the (111) interface. ~0.02μ tandfonline.com

Nanoscale Structural Features

Bimetallic Nanoparticle Compositional Distribution

The arrangement of copper and nickel atoms within bimetallic nanoparticles is highly dependent on the synthesis method and conditions, leading to structures ranging from homogeneous alloys to core-shell configurations. Solution combustion synthesis (SCS) has been used to create bimetallic Cu-Ni nanoparticles with a high degree of phase homogeneity and a uniform distribution of Cu and Ni atoms for compositions such as Cu₂Ni, CuNi, and Cu₂Ni. nih.gov In contrast, synthesis using nitrate (B79036) solutions in ethylene (B1197577) glycol can produce particles with a copper core and a nickel shell. researchgate.net

The distribution can also be influenced by the supporting material. For example, in Cu-Ni/Al₂O₃ catalysts, copper and nickel were found to be distributed evenly within the bimetallic particles. osti.gov However, when titanium dioxide (TiO₂) was used as the support, the copper concentration was enhanced at the particle surface compared to the bulk. osti.gov The elemental ratio in the final nanoparticles can often be directly controlled by the ratio of precursors used in the synthesis. rsc.org Other methods, like the electric explosion of wire (EEW), have been used to create carbon-coated Cu₁₋ₓNiₓ@C nanoparticles where the composition can be tuned to control properties like carbon layer thickness and crystallinity.

Table 2: Compositional and Structural Characteristics of Cu-Ni Nanoparticles

Synthesis Method Nanoparticle Composition/Structure Particle Size Source
Solution Combustion Synthesis (SCS) Homogeneous alloys (Cu₂Ni, CuNi, CuNi₂) 12–18 nm nih.gov
Reduction in Ethylene Glycol (Nitrate precursors) Copper core, Nickel shell ~140 nm researchgate.net
Reduction in Ethylene Glycol (Carbonate precursors) Nickel-rich & Copper-rich solid solutions Polydisperse researchgate.net
Electric Explosion of Wire (EEW) Binary Cu-Ni phases; Carbon-coated alloys < 100 nm bibliotekanauki.pl
Thermal Reduction (in TOP & OAm) Tunable Cu/Ni alloy nanospheres 6.9–27.3 nm rsc.org

Porosity and Surface Mesostructure Development

The development of porosity in copper-nickel systems is a key feature for applications requiring high surface area, such as catalysis and energy storage. Materials produced via solution combustion synthesis (SCS) often result in highly porous agglomerates of nanoparticles. nih.gov Another approach involves embedding Ni-Cu alloy nanoparticles into nitrogen-doped hierarchical porous carbon nanosheets, creating a composite material with a large specific surface area. acs.org

A common technique for creating porous structures is dealloying, or selective etching. One study demonstrated the creation of nanoporous nickel by electrodepositing a Ni-Cu alloy and then selectively removing the more noble copper component through anodic etching, which resulted in the formation of nanohollow nickel tubes. acs.org Similarly, porous structures can be formed from a nickel-copper alloy that has undergone solidification-induced phase separation, followed by the chemical removal of one of the phases. whiterose.ac.uk The degree of porosity can be influenced by the initial composition of the alloy; for instance, in cold-sprayed coatings, the porosity was found to increase slightly with a higher nickel powder content. researchgate.net However, studies on sintered powders have shown that the relationship between surface porosity and the Cu-Ni concentration is not always linear. journalijdr.com

Thin Film Morphologies and Surface Roughness

The morphology and surface roughness of copper-nickel thin films are significantly influenced by deposition techniques, composition, and post-deposition treatments like annealing. For Cu-Ni alloy thin films grown on a nickel adhesion layer, the average local surface roughness was measured to be 27.8 nm. nih.gov In another study, as-deposited metallic CuNi films prepared by DC magnetron sputtering had a root mean square (RMS) roughness of 2.0 nm, which increased to 12.1 nm after thermal oxidation. oatext.com

The composition of the film plays a crucial role. Research on bilayer Cu-Ni films showed that the average surface roughness increased with a higher concentration of copper after annealing. dtic.mil Similarly, for nickel oxide thin films doped with copper, the average roughness was observed to increase from 5.17 nm to 99.03 nm as the copper doping increased from 2% to 6%. researchgate.net The deposition parameters in techniques like electroplating also have a strong effect. For copper films electrodeposited on a nickel seed layer, the surface morphology and roughness vary with deposition time and potential. researchgate.net For example, a copper film with a thickness of 0.467 µm exhibited a roughness of 34 nm. researchgate.net These surface characteristics are critical as they can influence properties such as electrical conductivity and the growth of subsequent layers. nih.govmdpi.com

Table 3: Surface Roughness of Copper-Nickel Thin Films under Various Conditions

Film Composition/System Condition Roughness Parameter Value Source
Cu-Ni Alloy Film On 50 nm Ni adhesion layer Average Local Roughness 27.8 nm nih.gov
Cu₅₀Ni₅₀ Film As-deposited (DC Sputtering) RMS Roughness 2.0 nm oatext.com
CuNiO₂ Film Oxidized at 350°C RMS Roughness 12.1 nm oatext.com
Cu Film on Ni/n⁺-Si(100) 8 minutes deposition RMS Roughness 34 nm researchgate.net
Annealed Cu-Ni Bilayers 90% Cu, 10% Ni (atomic) Average Surface Roughness Increased with higher Cu conc. dtic.mil
Cu-doped NiO Film 2% Cu doping Average Roughness (Ra) 5.17 nm researchgate.net
Cu-doped NiO Film 6% Cu doping Average Roughness (Ra) 99.03 nm researchgate.net

Advanced Characterization Techniques for Compositional and Structural Elucidation

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for probing the elemental and chemical nature of CuNi alloys. They rely on the interaction of electromagnetic radiation with the material to reveal detailed information about its composition and bonding environments.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ncl.ac.uk For CuNi alloys, XPS is crucial for determining the surface composition and the oxidation states of copper and nickel, which can significantly influence the alloy's catalytic activity and corrosion resistance.

In studies of Cu-Ni alloys, XPS analysis of the Cu 2p and Ni 2p core levels provides detailed chemical state information. For instance, the Cu 2p3/2 peak for metallic copper (Cu(0)) is typically observed around 932.1 eV, while the peak for divalent copper (Cu2+) appears at a higher binding energy of approximately 934.0 eV. researchgate.net The presence of shake-up satellite peaks at higher binding energies is also a clear indicator of the Cu2+ state. researchgate.netmdpi.com Similarly, the Ni 2p spectrum can distinguish between metallic nickel (Ni(0)) at around 855.5 eV and oxidized nickel (Ni2+), which is accompanied by characteristic shake-up satellite peaks. researchgate.net

Research has shown that the surface of CuNi nanoparticles can consist of both metallic and oxidized species, with the relative intensities of the metallic and oxidized peaks in the XPS spectra indicating the predominant state at the surface. researchgate.net For example, a lower intensity of the Cu2+ emission compared to the Cu(0) emission suggests that the surface is primarily metallic copper. researchgate.net Furthermore, XPS can reveal changes in the chemical state of copper and nickel depending on the reduction temperature and the copper content in the alloy. capes.gov.br Variations in the Ni 2p3/2 binding energy have been attributed to Ni-Ni arrangements and interactions between the nickel and copper d-bands. capes.gov.br In corrosion studies, XPS has been instrumental in identifying the composition of corrosion product layers on Cu-Ni alloys, detecting species such as CuO, Cu2O, and Cu(OH)2. mdpi.comresearchgate.net

Table 1: XPS Binding Energies for Copper and Nickel Species in CuNi Alloys

ElementCore LevelChemical StateBinding Energy (eV)Reference
CopperCu 2p3/2Cu(0)932.1 researchgate.net
CopperCu 2p3/2Cu2+934.0 researchgate.net
NickelNi 2pNi(0)855.5 researchgate.net
NickelNi 2pNi2+Indicated by shake-up satellites researchgate.net
OxygenO 1sCuO/NiO530.5 mdpi.com
OxygenO 1sCu2O531.6 mdpi.com
OxygenO 1sCu(OH)2/Ni(OH)2532.3 mdpi.com

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. acs.orgd-nb.infonih.gov It is particularly valuable for studying the electronic structure and oxidation states of elements in CuNi alloys, and its in-situ and operando capabilities allow for the investigation of these properties under real reaction conditions. nih.govrsc.org XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Cu and Ni K-edges can reveal the oxidation states of these elements. The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom. acs.orgnih.gov For example, in situ XANES has been used to monitor the oxidation states of Ce, Ni, and Cu in catalysts during temperature-programmed reduction and catalytic reactions, revealing the beneficial effect of CuO addition on the reduction of Ce and Ni. nih.gov Studies on Ni-Cu alloys have shown that XANES results can indicate a gain in d-charge for both Ni and Cu sites upon alloy formation. aps.org

In-situ XAS studies are crucial for understanding the dynamic changes in catalysts. For instance, such studies have been performed on Cu-Ni bimetallic catalysts to follow the oxidation states of the cations under various atmospheres, correlating the redox properties with catalytic activity. nih.govrsc.org These experiments can track the reduction of NiO and the interplay between the different metallic and support phases during reactions like the partial oxidation of methane (B114726). nih.gov The ability to perform these measurements under operating conditions provides invaluable insights into the catalyst's behavior that would be missed by ex-situ methods. d-nb.info

Table 2: Key Findings from XAS Studies on CuNi Systems

Study FocusTechniqueKey FindingsReference
Charge redistribution in Ni-Cu alloysXANESBoth Ni and Cu sites gain d-charge upon alloy formation. aps.org
Redox properties of CuO–NiO/CeO2–ZrO2In-situ XANESCuO addition promotes the reduction of Ce and Ni. nih.gov
Catalytic partial oxidation of methaneIn-situ XANESRevealed interplay between the redox behavior of Ce in the support and Ni in the active phase. nih.gov
Effect of Gd in Ni/CeO2 anodesIn-situ XASGd in the support enhances oxygen transport and improves CH4 oxidation. nih.gov

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. In the context of CuNi alloys, Raman spectroscopy is particularly useful for identifying the composition of surface layers, such as corrosion products.

For instance, in the study of corrosion films on a 90/10 copper-nickel alloy, Raman spectroscopy identified the presence of Cu2O, CuO, CuCl, and Cu(OH)2. mdpi.com The technique was also able to detect small amounts of Cu2(OH)3Cl that were not observed in XPS spectra, highlighting the complementary nature of these analytical methods. mdpi.com The characteristic Raman peaks for these compounds allow for their unambiguous identification.

In-situ Raman spectroscopy enables the study of materials under reaction conditions, providing insights into dynamic processes. researchgate.netj-cst.orgkns.org For example, it has been used to study oxide films on nickel-base alloys in simulated primary water of nuclear power plants, allowing for the characterization of the oxide film as a function of temperature and dissolved hydrogen concentration. j-cst.orgkns.org Potential-dependent and real-time in-situ Raman spectra can be collected to monitor the evolution of surface species during electrochemical processes. mdpi.com

Table 3: Raman Peak Assignments for Corrosion Products on Copper-Nickel Alloys

CompoundRaman Peak (cm⁻¹)Reference
Cu2O151, 411 mdpi.com
CuO511 mdpi.com
Cu(OH)2292 mdpi.com
Cu2(OH)3Cl217 mdpi.com
CuCl1079 mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. culturalheritage.org An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is like a molecular "fingerprint". researchgate.net

In the study of CuNi catalysts, FTIR is often used to characterize adsorbed species on the catalyst surface, providing insights into the nature of active sites. The adsorption of probe molecules, such as carbon monoxide (CO), is a common method. The vibrational frequency of adsorbed CO is sensitive to the nature of the metal site to which it is bonded. For example, in-situ FTIR studies of CO adsorption on CuNi/Al catalysts have shown a peak at 2101 cm⁻¹, which is assigned to CO adsorbed on Cu+ sites. researchgate.net The technique can distinguish between CO adsorbed on Cu+ (2100–2150 cm⁻¹) and Cu⁰ (2050–2100 cm⁻¹) sites. researchgate.net

In-situ FTIR studies have also been employed to investigate phenomena such as surface segregation in bimetallic catalysts. rsc.org For instance, CO-induced surface segregation of Ni on Cu-Ni/SiO2 catalysts has been observed using in-situ polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS) under varying CO pressures. rsc.org These studies are critical for understanding how the catalyst surface restructures under reaction conditions, which can significantly impact its activity and selectivity. researchgate.netrsc.org

Table 4: FTIR Peak Assignments for CO Adsorption on CuNi Catalysts

Adsorbed SpeciesWavenumber (cm⁻¹)AssignmentReference
CO on Cu+2101Linear CO on Cu+ sites researchgate.net
CO on Cu+2100-2150General range for CO on Cu+ sites researchgate.net
CO on Cu⁰2050-2100General range for CO on Cu⁰ sites researchgate.net
CO on NiRed-shifted vs. pure NiIndicates alloy formation nih.gov

Raman Spectroscopy for Vibrational and Structural Analysis (including In-situ applications)

Scattering and Diffraction Techniques

Scattering and diffraction techniques are fundamental for determining the crystallographic structure and phase composition of materials. These methods rely on the constructive interference of waves scattered by a periodic arrangement of atoms in a crystal.

X-ray Diffraction (XRD) is a non-destructive analytical technique used for the identification of crystalline materials and the determination of their crystal structures. wikipedia.org By measuring the angles and intensities of the diffracted X-ray beams, a diffraction pattern is produced that is unique to a specific crystalline material.

In the context of CuNi alloys, XRD is essential for confirming the formation of the alloy and identifying its crystal structure and any secondary phases that may be present. researchgate.net For example, XRD patterns of reduced copper-nickel-aluminum oxide solid solutions have shown that the type of active metals that emerge upon reduction is sensitive to the reduction temperature and copper content. capes.gov.br In studies of CuNi2InS4 and CuNi2InTe4, XRD with Rietveld refinement was used to determine that these compounds crystallize in orthorhombic and tetragonal structures, respectively, and to identify the presence of secondary phases like NiTe. researchgate.netscielo.brresearchgate.net

XRD is also used to study the thermal stability of CuNi multilayers. The presence of satellite peaks around the main reflections in the XRD pattern indicates a distinct phase boundary in the multilayer structure. bibliotekanauki.pl The technique can also be used to monitor phase transformations, such as the formation of different nickel silicide phases (Ni2Si, NiSi, NiSi2) at different annealing temperatures in Cu/Ni/Si contact stacks. osti.gov Furthermore, XRD can reveal the presence of corrosion products on alloys. osti.gov

Table 5: Crystallographic Data for a CuNi-Containing Compound from XRD

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
CuNi2InS4Orthorhombic (two phases)Pmn21 (main phase)a=8.100, b=7.116, c=6.391 researchgate.net
CuNi2InTe4TetragonalI-42mNot specified scielo.br
CuN2 (at 50 GPa)HexagonalP63/mmca=2.692, c=7.199 preprints.org

Small-Angle X-ray Scattering (SAXS) for Nanoscale Feature Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate the structural properties of materials at the nanoscale. catalysis.blog It provides statistically significant data on the size, shape, and distribution of nanoscale features, such as precipitates and voids, within a material over a size range of a few nanometers up to approximately 300 nm. catalysis.bloguni-bayreuth.deresearchgate.net In the study of copper-nickel (Cu-Ni) alloys, SAXS is particularly effective for the quantitative evaluation of precipitates. jst.go.jp

During analysis, a monochromatic X-ray beam is directed at a sample, and the elastically scattered X-rays are collected at very small angles (typically 0.1–10 degrees). researchgate.net The resulting scattering pattern contains information about the electron density fluctuations within the material. mdpi.com For Cu-Ni alloys, this allows for the characterization of nanometer-sized precipitates that form during aging treatments. jst.go.jp

Research on Cu-Ni-Si alloys has demonstrated that SAXS can track the evolution of precipitates during isothermal aging. jst.go.jp For instance, in a Cu-3.1 at% Ni-1.4 at% Si alloy aged at 720 K, SAXS results showed that nanometer-sized precipitates formed and coarsened in a single modal size distribution as aging time increased. jst.go.jp When the alloy was cold-rolled before aging, the precipitates appeared to coarsen in a multi-modal size distribution, a characteristic thought to contribute to the material's good electrical conductivity. jst.go.jp

Furthermore, Anomalous Small-Angle X-ray Scattering (ASAXS), a variant of SAXS, can provide element-specific structural information by tuning the X-ray energy near the absorption edge of a specific element. mdpi.com In a study of NiCu nanoparticles, ASAXS was used to determine the spatial distribution of nickel atoms, revealing a structure with a NiCu alloyed core, a Ni-enriched shell, and a NiO outer shell. mdpi.com

Interactive Data Table: SAXS Analysis of Precipitates in a Cu-Ni-Si Alloy

Parameter Observation Reference
Technique Small-Angle X-ray Scattering (SAXS) jst.go.jp
Alloy System Cu-3.1 at% Ni-1.4 at% Si jst.go.jp
Condition Isothermal aging at 720 K jst.go.jp
Finding (without cold rolling) Nanometer-sized precipitates coarsen in a single modal size distribution with increasing aging time. jst.go.jp
Finding (with cold rolling) Precipitates appear to coarsen in a multi-modal size distribution with increasing aging time. jst.go.jp

Neutron Scattering Studies for Bulk and Magnetic Structure Probing

Neutron scattering is a versatile technique for investigating the structural and magnetic properties of materials. Unlike X-rays, which scatter from electrons, neutrons interact with atomic nuclei and magnetic moments. This makes neutron scattering particularly useful for studying the bulk properties of materials, including the arrangement of atoms and the magnetic structure. In Cu-Ni alloys, neutron diffraction has been employed to study crystallographic phase transitions and magnetic ordering. researchgate.net For instance, in the Cu1-xNixCr2O4 solid solution series, neutron diffraction experiments revealed temperature-dependent crystallographic phase transitions and magnetic ordering of the ions. researchgate.net

The ability of neutrons to penetrate thick samples allows for the analysis of bulk properties without the need for extensive sample preparation. jst.go.jpiaea.org This is a significant advantage over techniques like transmission electron microscopy. iaea.org

Small-Angle Neutron Scattering (SANS) for Precipitate and Defect Characterization

Small-Angle Neutron Scattering (SANS) is analogous to SAXS but uses neutrons instead of X-rays. It is a powerful tool for studying structures on a mesoscopic scale, from 1 to 1000 nanometers, making it ideal for characterizing precipitates, defects, magnetic inhomogeneities, and microvoids in materials like Cu-Ni alloys. iaea.org A key advantage of SANS over SAXS is the ability of neutrons to penetrate deeply into materials, allowing for the analysis of bulk samples and providing better statistical averages. jst.go.jp

In Cu-Ni based alloys, SANS is instrumental in characterizing the size, volume fraction, and composition of precipitates. Studies on Cu-Ni-Si alloys have utilized SANS in conjunction with SAXS to gain a more comprehensive understanding of Ni-Si precipitates. jst.go.jp The contrast difference between neutrons and X-rays can yield detailed information about the composition and density of these precipitates. jst.go.jp

Research on reactor pressure vessel (RPV) steels containing copper and nickel has extensively used SANS to study irradiation-induced precipitation. asme.orgdntb.gov.uanist.gov These studies have shown that nickel enhances the precipitation of copper during irradiation. asme.orgdntb.gov.ua SANS data revealed a quadratic relationship between the precipitated volume fraction and the nickel content in medium-copper alloys. asme.orgdntb.gov.ua The technique can also distinguish between magnetic and nuclear scattering, providing insights into the composition of the precipitates. asme.org

Inelastic Neutron Scattering for Dynamic and Magnetic Excitation Studies

Inelastic Neutron Scattering (INS) is a powerful technique for probing the dynamic and magnetic excitations in materials. By measuring the energy transfer between neutrons and the sample, INS can provide detailed information about phonon dispersion (lattice vibrations) and magnetic spin waves. mcmaster.caresearchgate.net

Studies on Cu-Ni alloys have used INS to measure phonon dispersion curves, contributing to the understanding of lattice dynamics in transition metals and their alloys. mcmaster.ca In magnetic Cu-Ni compounds, INS has been used to investigate magnetic excitations. For example, in spin-trimer compounds like Ca3Cu3−xNix(PO4)4, INS experiments have identified excitations corresponding to transitions between electronic states of Cu-Cu-Ni and Ni-Cu-Ni trimers. researchgate.net These studies allow for the determination of exchange interaction parameters within the material. researchgate.net

In other complex oxides containing copper and nickel, INS has revealed gapped magnetic excitations, indicating the quasi-one-dimensional nature of magnetic interactions. aps.orgarxiv.org The ability to probe these fundamental excitations is crucial for understanding the magnetic properties of Cu-Ni based materials.

Microscopy and Imaging Approaches

Microscopy techniques are indispensable for the direct visualization of the surface and internal structure of materials. For Cu-Ni alloys, electron microscopy provides high-resolution images of the microstructure, morphology, and nanoscale features.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and microstructure of materials at high magnification. mdpi.combibliotekanauki.pl In the analysis of Cu-Ni alloys, SEM reveals details about grain structure, precipitate distribution, and surface features resulting from various treatments. mdpi.combibliotekanauki.pl

For example, in Cu-Ni-Sn alloys, SEM micrographs have shown the formation of precipitates at grain boundaries and within the grains after aging treatments. mdpi.com The morphology of these precipitates, which can be needle-like or form sandwich structures, has been observed to influence the mechanical properties of the alloy. mdpi.com SEM has also been used to study the evolution of surface morphology in Cu-Ni alloys after anodic treatment, showing changes from a featureless surface to one with characteristic cavities and star-shaped crystallites. bibliotekanauki.pl

SEM is often combined with Energy Dispersive X-ray Spectroscopy (EDS) to provide elemental composition analysis of the observed features. mdpi.com This combination allows for the identification of the elements present in different phases and precipitates within the Cu-Ni alloy matrix. mdpi.commdpi.com

Interactive Data Table: SEM Observations of Cu-Ni Alloys

Alloy System Treatment SEM Observation Reference
Cu-12.5Ni-5SnAging TreatmentFormation of precipitates at grain boundaries and within grains. mdpi.com
Cu-Ni alloyAnodic etching in ethalineEvolution of surface from featureless to having cavities and star-shaped crystallites. bibliotekanauki.pl
Cu-Ni 90/10Wire Arc Additive ManufacturingStructural heterogeneity in the height of the deposited wall. researchgate.net
Cu-Zn-NiRapid and slow coolingPresence of annealing twin structures. dergipark.org.tr

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Nanoparticle and Interface Analysis

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for high-resolution imaging and analysis of the internal structure of materials at the nanoscale. e3s-conferences.orgohiolink.edu These methods are essential for studying nanoparticles, interfaces, and crystal defects in Cu-Ni alloys. nih.gov

TEM has been used to characterize Cu-Ni nanoparticles, revealing their size, shape, and tendency to agglomerate. ingentaconnect.com Studies have observed nanoparticles of Cu-Ni alloys in various samples, with sizes typically ranging from 5 to 100 nm. ingentaconnect.com In the context of alloy development, TEM is a key method for analyzing precipitates, such as Ni-Si compounds in a copper matrix, allowing for the evaluation of their shape, size, density, and crystal structure. jst.go.jp

Aberration-corrected TEM, combined with Electron Energy-Loss Spectroscopy (EELS), has been employed to analyze the interfaces between Cu or Ni nanoparticles and carbon nanotubes. nih.gov These studies have shown a stronger interaction and rehybridization of carbon atoms at the Ni-nanotube interface compared to the Cu-nanotube interface. nih.gov STEM, often equipped with an EDS detector, allows for high-resolution chemical mapping of phases within the alloy. For instance, in a silver-modified Cu-Ni-Si alloy, STEM-EDS analysis confirmed the presence of Ni2Si phases. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique, frequently integrated with Scanning Electron Microscopy (SEM), used to determine the elemental composition of a material. nanoscience.comrubiconscience.com.au The method involves bombarding a sample with a focused electron beam, which excites electrons in the sample's atoms and causes the emission of X-rays. americantestingservices.com Each element emits X-rays at characteristic energy levels, which are detected and analyzed by the EDS spectrometer. unam.mx This process allows for both qualitative identification and quantitative analysis of the elements present in the sample. rubiconscience.com.au

In the context of copper-nickel alloys, EDS is exceptionally useful for elemental mapping. This function provides a visual representation of the spatial distribution of copper, nickel, and any other constituent elements across the sample's surface. nanoscience.com Such maps are critical for assessing the alloy's homogeneity, identifying the presence of different phases, detecting impurities, or analyzing the distribution of corrosion products. nanoscience.comekb.eg The technique is highly effective for transition metals like copper and nickel, which produce high X-ray count rates, leading to well-defined peaks and enabling the detection of even low concentrations. unam.mx Preparation of the sample surface, typically through metallographic mounting and polishing, is important to ensure an accurate analysis. americantestingservices.com

Table 1: Illustrative EDS Data for a Cu-Ni Alloy Sample This interactive table provides a sample output from an EDS analysis on a hypothetical copper-nickel alloy, showing the elemental composition in weight and atomic percent.

ElementWeight %Atomic %
Copper (Cu)68.569.8
Nickel (Ni)31.530.2
Total 100.0 100.0

Atom Probe Tomography (APT) for Three-Dimensional Atomic Reconstruction

Atom Probe Tomography (APT) is a state-of-the-art microscopy technique that delivers three-dimensional (3D) chemical and structural information at the atomic scale. myscope.trainingaip.org The method works by applying a high electric field to a needle-shaped specimen, causing individual atoms to be field-evaporated from the surface one by one. myscope.training These ions are then projected onto a position-sensitive detector, which records their impact position and time-of-flight, allowing for the reconstruction of a 3D atom map with sub-nanometer spatial resolution. myscope.trainingaip.org

For copper-nickel systems, APT provides unparalleled insight into the atomic architecture. It enables the direct visualization of individual copper and nickel atoms, making it an indispensable tool for studying nanoscale phenomena such as the early stages of precipitation, the formation of solute clusters, and the segregation of elements to grain boundaries or crystal defects. mdpi.comresearchgate.netjsm.or.jp For instance, research on copper nanoparticles encapsulated by nickel films has utilized APT to create detailed 3D reconstructions and one-dimensional concentration profiles across the Cu-Ni interface, revealing the precise elemental distribution. mdpi.com The selection of elements with non-overlapping mass-to-charge ratios in the mass spectrum, such as copper, nickel, and cobalt, is a key consideration for successful APT analysis. mdpi.com

Table 2: Research Findings from 1D Concentration Profile via APT This table summarizes data from an APT analysis of copper nanoparticles (NPs) encapsulated by a nickel film, showing the change in elemental concentration across the interface. The data illustrates the sharp transition from the nickel layer to the copper nanoparticle.

Position Relative to Interface (nm)Nickel (at. %)Copper (at. %)Cobalt (at. %)
-5~95<1~4
-2~94~2~4
0 (Interface)~50~48~2
+2<1~98<1
+5<1~99<1

Electrochemical Characterization Methods in Reaction Environments

Cyclic Voltammetry (CV) for Electrochemical Response and Reaction Kinetics

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical behavior of materials. It involves cycling the potential of an electrode immersed in an electrolyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information about the oxidation and reduction processes occurring at the electrode surface.

Studies on copper-nickel alloys using CV in alkaline solutions have identified distinct electrochemical events. researchgate.net The forward (anodic) scan on Cu-Ni alloys reveals a series of peaks corresponding to the formation of different oxide and hydroxide (B78521) species. researchgate.net Research on Cu-20wt%Ni and Cu-80wt%Ni alloys has shown that the voltammograms are characterized by five primary anodic peaks (A1 to A5), which are attributed to the sequential formation of Ni(OH)₂, Cu₂O, Cu(OH)₂, CuO, and Ni₂O₃. researchgate.net A key finding is that an increased nickel content in the alloy enhances its corrosion resistance by retarding the dissolution of copper, an effect attributed to the formation of a highly protective nickel hydroxide passive film. researchgate.net

Table 3: Anodic Peaks in Cyclic Voltammogram of Cu-Ni Alloys in Alkaline Media This table details the electrochemical reactions corresponding to the anodic peaks observed during cyclic voltammetry of copper-nickel alloys, based on published research findings. researchgate.net

Peak IDApproximate Potential RangeCorresponding Electrochemical Reaction
A1Low Anodic PotentialFormation of Nickel Hydroxide (Ni(OH)₂)
A2Intermediate Anodic PotentialFormation of Cuprous Oxide (Cu₂O)
A3Intermediate Anodic PotentialFormation of Cupric Hydroxide (Cu(OH)₂)
A4Intermediate Anodic PotentialFormation of Cupric Oxide (CuO)
A5High Anodic PotentialFormation of Nickel(III) Oxide (Ni₂O₃)

Chronoamperometry and Chronopotentiometry for Stability and Current Density Monitoring

Chronoamperometry and chronopotentiometry are electrochemical techniques used to study the stability and kinetics of electrode processes under controlled conditions. In chronoamperometry, a constant potential is applied to the working electrode, and the resulting current is monitored as a function of time. ekb.eg This is particularly useful for investigating processes like pitting corrosion and the formation of passive films. ekb.eg In chronopotentiometry, a constant current is applied, and the electrode's potential is measured over time, which is valuable for assessing anode stability and reaction mechanisms. lut.ficore.ac.uk

For copper-nickel alloys, these methods are crucial for evaluating long-term stability in corrosive environments. Chronoamperometric studies on Cu-10Ni and Cu-30Ni alloys in a high-concentration sodium chloride solution demonstrated that the current density gradually decreases over time as a passive layer forms. ekb.eg The study found that the Cu-30Ni alloy exhibited a significantly lower stabilized passive current density compared to the Cu-10Ni alloy, confirming that higher nickel content improves the stability and corrosion resistance of the alloy. ekb.eg The analysis of current-time transients can also reveal the nucleation and growth mechanisms of deposits or corrosion products, such as identifying a 3D diffusion-controlled process. lut.fi

Table 4: Chronoamperometric Analysis of Cu-Ni Alloy Stability This table presents research findings from chronoamperometric tests on Cu-10Ni and Cu-30Ni alloys, showing the stabilized current density which serves as an indicator of the material's stability against pitting corrosion in a brine solution. ekb.eg

Alloy CompositionApplied PotentialEnvironmentStabilized Passive Current Density (mA/cm²)
Cu-10Ni0 V (Pitting Zone)15 wt% NaCl42.156
Cu-30Ni0 V (Pitting Zone)15 wt% NaCl14.572

Theoretical Frameworks and Computational Modeling of Copper Nickel Systems

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of copper-nickel (Cu-Ni) alloys at an atomic level. These computational methods allow researchers to predict and understand the material's behavior by solving the quantum mechanical equations that govern the interactions of electrons and atomic nuclei, without relying on empirical data.

Electronic Structure Calculations and d-Band Center Theory

The electronic structure, specifically the characteristics of the d-band, is a critical determinant of the chemical and catalytic properties of transition metals and their alloys, including the Cu-Ni system. The d-band center theory provides a powerful framework for correlating the electronic structure with surface reactivity.

The d-band center is the average energy of the d-electrons relative to the Fermi level. A higher d-band center, closer to the Fermi level, generally indicates stronger interaction with adsorbates, as the anti-bonding states are pushed above the Fermi level, leading to a net attractive interaction. Conversely, a lower d-band center results in weaker adsorbate binding.

In Cu-Ni alloys, the introduction of nickel atoms into a copper matrix, or vice versa, modulates the electronic structure and shifts the d-band center. For instance, alloying copper with nickel can tune the Cu d-band center, which in turn influences the adsorption energies of reaction intermediates. sci-hub.seacs.org This principle is fundamental to designing Cu-Ni catalysts with enhanced activity and selectivity for specific chemical reactions. sci-hub.seacs.orgresearchgate.net

Studies have shown that the d-band center of Cu-Ni alloys can be systematically tuned by altering the composition. sci-hub.se For example, in the context of the nitrate (B79036) reduction reaction, increasing the nickel content in a Cu-Ni alloy leads to an upshift of the d-band center, which enhances the adsorption of key intermediates and boosts catalytic performance. sci-hub.se First-principles calculations have been used to establish a direct correlation between the d-band center and the oxidation activity of various copper and nickel sulfides, providing a theoretical basis for selective leaching processes in metallurgy. nih.govacs.orgacs.org The oxidation activity was found to decrease as the Cu/Ni-3d band centers shifted to more negative values. nih.govacs.orgacs.org

The following table summarizes the calculated d-band centers for various copper and nickel sulfides, illustrating the relationship between electronic structure and oxidation activity. nih.govacs.org

Sulfide (B99878)Cu/Ni-3d Band Center (eV)
Cu₁.₉₆S-1.37
Ni₃S₂-1.58
Ni₇S₆-1.75
NiS-1.82
Ni₃S₄-2.05
NiS₂-2.18
CuS-2.40

Data sourced from first-principles calculations. nih.govacs.org

Adsorption Energy and Reaction Intermediate Binding Site Determination

DFT calculations are instrumental in determining the most stable adsorption sites for molecules and reaction intermediates on the surface of Cu-Ni alloys. By calculating the adsorption energy for various possible sites (e.g., top, bridge, hollow sites), researchers can identify the preferred binding location and geometry of adsorbates.

This information is crucial for understanding reaction mechanisms at a molecular level. For example, in the electrochemical reduction of nitrate (NO₃⁻) on Cu-Ni surfaces, DFT calculations have been used to map out the entire reaction pathway. sci-hub.senorthwestern.edu This involves determining the adsorption energies of all relevant intermediates, such as *NO₃, *NO₂, and *NH₂, on different surface configurations. sci-hub.seacs.orgresearchgate.net

The calculations revealed that on pure copper, the initial adsorption of NO₃⁻ is the rate-limiting step. sci-hub.senorthwestern.edu However, the introduction of nickel modifies the surface energetics, leading to enhanced adsorption and shifting the potential-determining step to the hydrogenation of the *NH₂ intermediate. sci-hub.senorthwestern.edu This demonstrates how DFT can pinpoint the critical steps in a reaction and guide the design of more efficient catalysts.

A study on the dehydrogenation of methane (B114726) on a bimetallic Cu/Ni(111) surface used DFT to predict that the activation energy barriers for successive dehydrogenation reactions increase with the incorporation of copper atoms. aip.org Furthermore, DFT calculations have been employed to investigate the adsorption of copper on a stepped nickel surface, revealing that terrace sites are energetically favored over step-edge sites. acs.org

The following table presents an example of calculated adsorption energies for copper on a Ni(119) surface, highlighting the preference for terrace sites. acs.org

Adsorption SiteAdsorption Energy (eV)
Terrace Hollow (Th₁)-0.68
Terrace Hollow (Th₂)-0.65
Terrace Hollow (Th₃)-0.62
Terrace Hollow (Th₄)-0.59
Step Bridge (S_b)-0.32

Data sourced from DFT calculations. acs.org

Surface Segregation and Restructuring Prediction

The surface composition of an alloy can be significantly different from its bulk composition, a phenomenon known as surface segregation. In Cu-Ni alloys, copper tends to segregate to the surface. First-principles calculations and DFT can predict this behavior by comparing the surface energies of different terminations.

Computational studies have consistently shown that for a wide range of bulk compositions and temperatures, the surface layer of Cu-Ni alloys is strongly enriched in copper, while the layers immediately beneath the surface are enriched in nickel. aps.orgcolab.ws This non-monotonic composition profile has been confirmed by experimental observations. colab.ws The driving force for this segregation is the lower surface energy of copper compared to nickel.

DFT calculations can also predict how the surface might restructure in response to adsorbates or reactive environments. For instance, under oxidation conditions, oxygen-induced nickel segregation can occur, which in turn favors certain surface reconstructions. osti.govkentech.ac.kr Machine learning-accelerated DFT has been used to study the interplay between Ni segregation and oxygen-induced surface reconstructions on CuNi(100) surfaces. osti.govkentech.ac.kr These models predicted that Ni segregation favors a c(2x2) oxygen overlayer structure and destabilizes a missing-row reconstruction, predictions that were subsequently validated by in situ experiments. osti.govkentech.ac.kr

Vacancy-Mediated Diffusion Mechanisms

Diffusion in solid materials often occurs through the movement of vacancies. DFT calculations can elucidate the mechanisms of vacancy-mediated diffusion in Cu-Ni alloys by determining the formation energies of vacancies and the energy barriers for atomic jumps.

First-principles calculations have been used to investigate self-diffusion in face-centered cubic (fcc) metals like copper and nickel. researchgate.net By calculating the energy pathway for an atom to jump into an adjacent vacancy, researchers can determine the activation energy for diffusion. These calculations have shown that in the Cu-Ni system, copper atoms diffuse more rapidly than nickel atoms. researchgate.net

Molecular Dynamics and Monte Carlo Simulations

While DFT provides a quantum mechanical description of materials, its computational cost limits its application to relatively small systems and short timescales. Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer a way to bridge this gap, enabling the study of larger systems and longer-term phenomena, such as structural dynamics and phase transformations.

Atomistic Simulations for Structural Dynamics and Phase Transformations

Atomistic simulations, which include both MD and MC methods, model the material as a collection of individual atoms interacting through a defined potential. The accuracy of these simulations heavily relies on the quality of the interatomic potential, which can be developed by fitting to experimental data or first-principles calculations. The embedded-atom method (EAM) is a commonly used potential for metallic systems like Cu-Ni. acs.orgnist.gov

MD simulations track the motion of atoms over time by solving Newton's equations of motion. This allows for the investigation of dynamic processes such as deformation, dislocation motion, and phase transformations. mdpi.comumons.ac.be For example, MD simulations have been used to study the deformation mechanisms in polycrystalline Cu-Ni alloys, revealing how dislocations interact with grain boundaries. mdpi.comumons.ac.be These simulations showed that in equimolar Cu-Ni alloys, a high density of dislocations accumulates within the grains, leading to specific deformation behaviors. mdpi.comumons.ac.be

MD has also been employed to study compression-induced phase transformations in Cu-Ni alloys. tandfonline.com These simulations have shown that under compressive strain, the alloy can transform from its initial face-centered cubic (fcc) structure to body-centered cubic (bcc) and hexagonal close-packed (hcp) phases, and eventually to an amorphous state. tandfonline.com

Monte Carlo simulations, on the other hand, use statistical methods to explore the configuration space of a system. They are particularly well-suited for studying equilibrium properties and phenomena that occur over long timescales, such as surface segregation and phase separation. aps.orgcapes.gov.brnasa.gov MC simulations have been used to calculate the composition profiles of surface segregation in Cu-Ni alloys as a function of temperature and crystal face, with results that compare favorably with experimental data. aps.orgcapes.gov.brnasa.gov Hybrid MD/MC simulations can be particularly powerful, combining the dynamic evolution of MD with the efficient sampling of MC to predict phase stability in complex, multi-component alloys containing copper and nickel. unit.no

Development and Application of Machine Learning Potentials for Large-Scale Simulations

The development of interatomic potentials for molecular dynamics simulations has been significantly advanced by the advent of machine learning (ML). aps.org ML potentials are capable of bridging the gap between the high accuracy of ab initio methods, such as density functional theory (DFT), and the computational efficiency of classical analytical models. arxiv.org For copper-nickel systems, these advanced potentials enable large-scale simulations involving millions of atoms, a feat previously challenging for traditional methods. aps.orgresearchgate.net

Researchers have developed ML potentials for Cu and Ni using frameworks like the Gaussian Approximation Potential (GAP). aps.orgarxiv.org A notable innovation in this area is the creation of low-dimensional tabulated versions of these potentials, known as tabGAP. researchgate.net These tabGAP models achieve a computational efficiency that is two orders of magnitude greater than standard GAPs while maintaining similar accuracy, facilitating simulations of very large systems. aps.orgresearchgate.net The training process for these potentials involves using diverse and curated databases of atomic structures, which importantly include far-from-equilibrium configurations to ensure robustness. aps.orgarxiv.org To handle short-range interactions accurately, fixed external repulsive potentials are often incorporated into the models. researchgate.net

The predictive power of these ML potentials is rigorously validated by simulating a wide array of fundamental material properties. These include the calculation of stacking fault energies and threshold displacement energies. aps.orgresearchgate.net Furthermore, they have been successfully applied to simulate complex phenomena such as the response of single crystals to uniaxial compressive loading, both in pristine structures and those containing pre-existing defects. arxiv.org The application of ML potentials extends to multicomponent alloys containing copper and nickel, where they have demonstrated good compositional transferability, accurately predicting structural and dynamical properties in systems like Al-Cu-Ni metallic melts. urfu.ru This capability is crucial for designing new alloys, as seen in the development of ML potentials to assess the stability and elastic behavior of novel quaternary phases in Cu-Ni-Si-Cr alloys. aip.org

Table 1: Comparison of Machine Learning Potential Characteristics for Cu-Ni Systems

Potential TypeKey FeatureAdvantageApplication ExampleReference
Gaussian Approximation Potential (GAP)Flexible functional form based on ab initio dataHigh accuracy approaching DFTSimulating fundamental material properties aps.org
Tabulated GAP (tabGAP)Low-dimensional tabulated descriptorsOrders of magnitude faster than standard GAPLarge-scale simulations (multi-million atoms) researchgate.net
Deep Machine Learning Potentials (DeePMD)Neural network-based many-body potentialGood compositional transferabilitySimulations of multicomponent metallic melts (e.g., Al-Cu-Ni) urfu.ru

Thermodynamic Modeling and Phase Diagram Computation

The thermodynamic modeling of the copper-nickel system is fundamental to understanding its phase behavior and is predominantly carried out using the CALPHAD (CALculation of PHAse Diagrams) methodology. researchgate.netmuni.czresearchgate.net This approach allows for the development of self-consistent thermodynamic databases that can accurately describe the properties of individual phases and predict phase equilibria in multicomponent systems. researchgate.neteurophysicsnews.org For the Cu-Ni system, which forms the basis for alloys like nickel silver and various brasses and bronzes, thermodynamic models are constructed by assessing existing experimental data and employing robust modeling frameworks. researchgate.net

The Gibbs energy of formation for each phase, both stable and metastable, is expressed as a function of temperature and composition. europhysicsnews.org This energy term is typically composed of an ideal solution part and an excess Gibbs energy part, the latter of which accounts for non-ideal interactions due to chemical and physical effects. europhysicsnews.org In the Cu-Ni system, the excess Gibbs free energy for the liquid and solid face-centered cubic (fcc) solutions is described using polynomial expansions with coefficients fitted to experimental data. researchgate.net The CALPHAD approach has also been adapted to model nano-scale systems by incorporating the surface energy contribution to the Gibbs energy of the phases, enabling the calculation of size-dependent nanophase diagrams. muni.cz This is particularly relevant as the melting behavior and solidus temperatures of Cu-Ni nanoparticles are known to be size-dependent. muni.cz

Prediction of Phase Equilibria and Stability

A key application of thermodynamic modeling is the prediction of phase equilibria and stability under various conditions. For the Cu-Ni system, which is characterized by complete solid solubility at high temperatures and a miscibility gap at lower temperatures, the CALPHAD approach can accurately calculate the phase diagram. researchgate.netresearchgate.netengineering-eye.com These calculations can reproduce the liquidus and solidus lines that define the melting range and the binodal curve that outlines the miscibility gap in the solid state. researchgate.netresearchgate.net

Thermodynamic assessments provide a self-consistent set of parameters that can be used in software such as Thermo-Calc to generate various diagrams, including isothermal sections and liquidus projections for ternary and quaternary systems containing Cu and Ni. researchgate.netengineering-eye.com For instance, thermodynamic analysis of the Cu-Ni-Zn system has successfully reproduced the experimentally determined phase equilibria, including the continuous solid solutions. researchgate.net Similarly, in the Cu-Ni-Si system, modeling has been used to optimize thermodynamic parameters based on experimental phase equilibrium data from techniques like electron probe microanalysis (EPMA) and X-ray diffraction (XRD). researchgate.net These predictive capabilities are crucial for alloy design, allowing for the determination of appropriate temperatures for heat treatments like homogenization and aging. engineering-eye.com The calculated phase diagram for the binary Cu-Ni system, including the miscibility gap, shows satisfactory agreement with experimental data, with the critical point of the gap calculated to be at 605 K and a composition of xNi = 0.6. researchgate.net

Enthalpy of Formation Calculations for Intermetallic Phases

The binary copper-nickel system is a solid solution alloy and does not form stable intermetallic compounds. Therefore, the relevant thermodynamic quantity is the enthalpy of mixing (also known as the heat of formation of the alloy) in the solid and liquid phases. This property has been determined both experimentally through calorimetry and via thermodynamic assessments. researchgate.netresearchgate.net

Table 2: Enthalpy of Mixing (ΔH) for Copper-Nickel Alloys

PhaseTemperature (K)Composition (at. % Ni)Enthalpy of Mixing (kJ/mol)MethodReference
Liquid175345+4.4 (max value)Thermodynamic Calculation researchgate.net
Liquid172815.8 - 86.0Positive values measuredExperimental researchgate.net
Solid773VariousPositive values measuredHigh-temperature calorimetry researchgate.net
Solid (fcc)623VariousPositive values measuredDissolution heat measurement researchgate.net

Multiscale Modeling Approaches in Copper-Nickel Materials Science

To bridge the gap between atomistic mechanisms and macroscopic material behavior in copper-nickel systems, multiscale modeling has emerged as a powerful approach. asme.orgresearchgate.net This strategy is particularly effective for studying complex structures like metallic nanofoams, where properties are governed by phenomena occurring across different length scales. asme.orgclarkson.edu The approach typically combines atomistic simulations, such as molecular dynamics (MD), with continuum-level models, like finite element analysis (FEA). researchgate.net

This multiscale methodology has been validated experimentally using techniques like nanoindentation on manufactured Cu-Ni nanofoams. asme.org The simulation results have shown qualitative agreement with experiments, correctly predicting that the addition of nickel to copper nanofoams increases their hardening behavior. asme.orgresearchgate.net The model successfully isolates the effect of alloying from morphological changes, attributing the enhanced strength to the presence of nickel solute atoms that impede the free movement of dislocations within the nanostructure. asme.orgresearchgate.net

Mechanistic Investigations of Copper Nickel Material Behavior and Reactivity

Corrosion Mechanisms in Aggressive Environments

Copper-nickel (Cu-Ni) alloys are renowned for their robust performance in aggressive settings, particularly in marine applications. Their utility stems from a natural resistance to corrosion. However, specific environmental conditions can compromise this resistance, leading to various forms of material degradation. A thorough understanding of the mechanistic principles behind their corrosion behavior is essential for predicting their service life and enhancing their durability.

Mechanisms of Pitting Corrosion

Pitting corrosion represents a localized form of attack that results in the formation of small cavities, or pits, on the surface of copper-nickel alloys. The initiation of this corrosive process is frequently linked to the localized breakdown of the protective passive film that shields the alloy. In environments rich in chlorides, such as seawater, chloride ions are a principal agent in triggering pitting. The process typically commences at surface heterogeneities, including inclusions, secondary phase particles, or other metallurgical defects.

Following initiation, the growth of a pit is sustained by an autocatalytic cycle. Within the pit, a localized environment becomes enriched with metal cations (Cu²⁺ and Ni²⁺), which in turn attract chloride ions to maintain charge neutrality. The subsequent hydrolysis of metal chlorides inside the pit generates hydrochloric acid, causing a significant drop in the local pH. This acidic and chloride-concentrated environment accelerates the dissolution of the alloy within the pit, while the surrounding surface remains passive and acts as a cathode. Consequently, the propagation of the pit is a self-perpetuating process. The composition of the alloy is a critical factor in its resistance to pitting, with higher nickel content generally conferring superior resistance.

FactorRole in Pitting Corrosion of Cu-Ni Alloys
Chloride Ions Initiate the breakdown of the passive film.
Surface Defects Act as initiation sites for pitting.
Metal Cations (Cu²⁺, Ni²⁺) Accumulate within the pit, attracting more chloride ions.
Hydrolysis Leads to the formation of hydrochloric acid, lowering local pH.
Alloy Composition Higher nickel content generally improves pitting resistance.

Role of Sulfide (B99878) Species in Corrosion Product Film Formation and Degradation

The presence of sulfide species, often found in polluted seawater due to anaerobic bacterial activity or industrial effluents, can adversely affect the corrosion resistance of copper-nickel alloys. Sulfides can disrupt the formation of the typically protective cuprous oxide (Cu₂O) layer, instead promoting the development of a less protective, porous, and weakly adherent copper sulfide (Cu₂S) film.

Sulfide ions can lead to the rapid deterioration of the protective film. The resulting sulfide-modified layer is often less compact and more susceptible to spalling, which exposes the underlying metal to the corrosive medium. This can cause an increase in the general corrosion rate and may also facilitate localized corrosion phenomena such as pitting. Research has demonstrated that even low concentrations of sulfides can significantly alter the corrosion behavior by displacing the passive oxide layer with a more conductive and less protective sulfide layer. This alteration in the surface film's composition can also shift the electrochemical potential of the alloy, rendering it more active and prone to corrosion.

Microbially Induced Corrosion (MIC) Mechanisms

Microbially induced corrosion (MIC) is a significant factor in the degradation of copper-nickel alloys in marine environments. This form of corrosion is initiated or accelerated by the metabolic activities of microorganisms. Various types of microbes can be implicated, including sulfate-reducing bacteria (SRB), slime-forming bacteria, and iron-oxidizing bacteria.

Sulfate-reducing bacteria are particularly damaging. Under anaerobic conditions, they metabolize sulfate (B86663) to produce hydrogen sulfide (H₂S). As previously noted, H₂S can lead to the formation of non-protective sulfide films and accelerate corrosion. Slime-forming bacteria can colonize the alloy surface, creating biofilms that establish differential aeration cells and promote localized corrosion. The area beneath the biofilm can become anoxic, fostering the growth of anaerobic bacteria like SRB. Additionally, metabolic byproducts from these bacteria, such as organic acids, can contribute to the dissolution of the alloy. The mechanisms of MIC are intricate, involving a combination of electrochemical processes and the direct influence of microbial metabolic products, which create unique microenvironments at the metal-biofilm interface.

Stress Corrosion Cracking (SCC) Mechanisms

Stress corrosion cracking (SCC) is a form of environmentally assisted cracking that can afflict susceptible materials when subjected to a combination of tensile stress and a specific corrosive environment. Although copper-nickel alloys generally exhibit good resistance to SCC, they can become vulnerable in certain environments, notably those containing ammonia (B1221849) or ammoniacal compounds.

The mechanism of SCC in copper-nickel alloys within ammoniacal environments is thought to involve the formation of a copper-ammonia complex ion, such as [Cu(NH₃)₄]²⁺. This complex can destabilize the protective passive film, leading to localized corrosion and the initiation of a crack. The crack then propagates along susceptible pathways, often grain boundaries, under the influence of the applied tensile stress. The presence of moisture and oxygen is also essential for SCC to occur. The susceptibility to this form of cracking is influenced by several factors, including alloy composition, the concentration of the corrosive species, temperature, and the magnitude of the tensile stress.

ParameterInfluence on SCC of Cu-Ni Alloys
Environment Ammonia and ammoniacal compounds are particularly aggressive.
Tensile Stress A prerequisite for crack initiation and propagation.
Alloy Composition Higher nickel content generally improves resistance.
Mechanism Formation of a destabilizing copper-ammonia complex.
Crack Path Often follows intergranular paths.

Influence of Alloying Elements on Passive Film Formation and Stability Mechanisms

The commendable corrosion resistance of copper-nickel alloys is primarily attributable to the formation of a thin, adherent, and stable passive film on their surface. The composition and stability of this film are heavily influenced by the alloying elements, principally nickel, as well as minor additions of iron and manganese.

In seawater, the protective film typically possesses a duplex structure. The inner layer is predominantly composed of cuprous oxide (Cu₂O), while the outer layer is more complex, potentially containing cupric hydroxychloride (Cu₂(OH)₃Cl) and oxides or hydroxides of nickel and iron.

Nickel (Ni): As the primary alloying element, nickel is crucial for enhancing the stability and protective quality of the passive film. An increased nickel content promotes the formation of a more compact and less defective oxide layer, which is more resilient to breakdown by aggressive ions like chloride.

Iron (Fe): Minor additions of iron (typically 1-2%) are known to significantly bolster the corrosion resistance of copper-nickel alloys, especially against erosion-corrosion. Iron is incorporated into the passive film, forming iron oxides or hydroxides, which is believed to enhance the film's mechanical toughness and its resistance to removal by high-velocity seawater.

Electrocatalytic Reaction Mechanisms

Beyond their corrosion resistance, copper-nickel alloys also display noteworthy electrocatalytic properties for a range of chemical reactions. The bimetallic nature of these alloys often results in synergistic effects, where the catalytic activity surpasses that of the individual constituent metals.

A key area of investigation for Cu-Ni alloys as electrocatalysts is the hydrogen evolution reaction (HER) in alkaline media. The mechanism is thought to proceed via the Volmer-Heyrovsky or Volmer-Tafel pathways. While nickel is a known catalyst for the HER, its performance can be augmented by alloying it with copper. Copper can modify the electronic structure of nickel, thereby optimizing the adsorption energy of hydrogen intermediates on the catalyst's surface.

Furthermore, Cu-Ni alloys have demonstrated potential as electrocatalysts for the reduction of carbon dioxide (CO₂). The bimetallic sites on the alloy surface can facilitate the adsorption and activation of CO₂ molecules, leading to the formation of various products such as carbon monoxide (CO), formic acid (HCOOH), and hydrocarbons. The selectivity of the products is highly dependent on the alloy's composition, its morphology, and the applied electrical potential. The presence of both copper and nickel sites is thought to enable a bifunctional mechanism, where one metal site is more active for CO₂ adsorption and the other for the subsequent reduction steps.

ApplicationReactionRole of Cu-Ni Alloy
Hydrogen Evolution 2H₂O + 2e⁻ → H₂ + 2OH⁻Modifies electronic structure, optimizing hydrogen adsorption.
CO₂ Reduction CO₂ + 2H⁺ + 2e⁻ → CO + H₂OProvides bifunctional sites for CO₂ adsorption and reduction.

Here is the English article about the chemical compound “Copper-nickel (1/2)”, adhering to all your instructions.

Electrocatalytic Reaction Mechanisms

The electrocatalytic reduction of carbon dioxide (CO2) into value-added chemicals and fuels is a critical area of research, with copper-nickel (Cu-Ni) bimetallic systems demonstrating unique mechanistic behavior. The synergy between copper and nickel dictates the reaction pathways and the distribution of final products. Pure copper is known for its ability to catalyze the formation of C2+ products like ethylene (B1197577) and ethanol (B145695), whereas nickel primarily yields carbon monoxide (CO) and hydrogen (H2) via the competing hydrogen evolution reaction (HER) [9, 20].

On Cu-Ni alloy surfaces, the mechanism is a hybrid of the pathways seen on the monometallic components. The initial step involves the adsorption and activation of CO2 on the catalyst surface. Density functional theory (DFT) calculations suggest that this leads to the formation of a carboxyl intermediate (COOH) or a formate (B1220265) intermediate (OCHO) . The presence of nickel significantly influences this initial activation.

The subsequent steps are where the bimetallic synergy becomes most apparent. Nickel sites are highly efficient at reducing the initial intermediate to adsorbed carbon monoxide (*CO). This *CO intermediate can then either desorb as gaseous CO or migrate to an adjacent copper site for further reduction . This "spillover" of *CO from Ni to Cu sites is a cornerstone of the proposed mechanism. The electronic modification of Cu atoms by adjacent Ni atoms (the ligand effect) alters the binding energy of *CO on Cu. This modification can weaken the *CO binding just enough to facilitate subsequent hydrogenation and C-C coupling steps, which are crucial for forming C2+ products, while preventing catalyst poisoning from overly strong *CO adsorption [9, 12].

The key C-C coupling step, often considered the rate-determining step for C2+ product formation, is believed to occur on these electronically modified Cu sites. A proposed pathway involves the dimerization of two CO molecules or the reaction of a *CO molecule with a hydrogenated intermediate like *CHO to form a *OCCO or *COCHO intermediate, which is then further hydrogenated to yield products such as ethylene (C2H4) or ethanol (C2H5OH) . The precise Cu:Ni ratio and surface structure are critical in balancing CO production, C-C coupling, and the competing HER to achieve high selectivity towards a desired product.

Interactive Table: Key Intermediates and Site Roles in CO2RR on Cu-Ni Catalysts
IntermediatePrecursor(s)Formation Site(s)Subsequent FateRole of Synergy
COOH / OCHOCO2, H+, e-Cu, NiReduction to *CONi enhances initial CO2 activation.
COCOOHPrimarily Ni sitesDesorption (CO gas) or Spillover to Cu sitesNi generates *CO; Cu sites are for further reduction.
CHOCO, H+, e-Cu sitesC-C coupling or further reductionElectronic modification of Cu by Ni optimizes *CHO binding.
OCCOHCO, *COHCu sitesHydrogenation to C2 productsRequires adjacent active sites, facilitated by alloy structure.
C2H4 (Ethylene)OCCOH, etc.Cu sitesDesorptionNi-induced electronic effects on Cu favor C-C coupling over full reduction to methane (B114726).

The electrochemical reduction of nitrate (B79036) (NO3-) and nitrite (B80452) (NO2-) to ammonia (NH3) offers a sustainable alternative to the Haber-Bosch process. Copper-nickel catalysts have emerged as highly effective materials for this conversion, exhibiting a synergistic mechanism that surpasses the performance of the individual metals. Copper is effective for the final hydrogenation steps to ammonia but poor at the initial NO3- to NO2- reduction, while nickel excels at activating nitrate but is prone to deactivation and often has lower selectivity for ammonia [8, 30].

The reaction mechanism on a Cu-Ni surface is a sequential multi-proton, multi-electron transfer process. The generally accepted pathway is: **NO3- → NO2- → *NO → *NOH → *N → *NH → NH2 → NH3

Nitrate to Nitrite Reduction: The process begins with the adsorption of NO3- onto the catalyst surface. Nickel sites, with their favorable electronic structure, are primarily responsible for the initial reduction of nitrate to nitrite (NO3- + 2H+ + 2e- → NO2- + H2O). This step is often the rate-determining step in the overall process .

Nitrite to Adsorbed Nitric Oxide: The generated nitrite is then further reduced to adsorbed nitric oxide (*NO). Both Cu and Ni sites can participate, but the bimetallic interface is thought to be particularly active.

Hydrogenation Cascade: The subsequent hydrogenation steps from NO to *NH3 are where the synergy with copper becomes critical. The d-band center of nickel is lowered by alloying with copper, which weakens the binding of nitrogen-containing intermediates (NOH, N, etc.). This prevents these intermediates from binding too strongly (which would poison the catalyst) and facilitates their sequential hydrogenation . Copper sites are particularly efficient at these hydrogenation steps while simultaneously suppressing the competing hydrogen evolution reaction (HER), thus increasing the Faradaic efficiency for ammonia production . The geometric arrangement of Cu and Ni atoms ensures that intermediates formed on Ni sites can readily react with adsorbed hydrogen, which is efficiently supplied across the bimetallic surface.

Heterogeneous Catalysis Reaction Mechanisms

Copper-nickel nanomaterials serve as effective heterogeneous catalysts for C-C and C-N cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The mechanism leverages the distinct yet complementary roles of nickel and copper. Nickel is the primary catalytic center, while copper acts as a crucial promoter and stabilizer.

The generally accepted catalytic cycle on a Cu-Ni surface proceeds as follows:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent nickel site (Ni(0)) on the catalyst surface, forming a surface-bound Ar-Ni(II)-X species .

Transmetalation (Suzuki-Miyaura) / Amine Coordination (Buchwald-Hartwig):

In the Suzuki-Miyaura reaction, an organoboron compound (R-B(OR')2), activated by a base, undergoes transmetalation with the Ar-Ni(II)-X species. The organic group R replaces the halide X on the nickel center, forming an Ar-Ni(II)-R intermediate .

In the Buchwald-Hartwig amination, an amine (R2NH) coordinates to the nickel center, and subsequent deprotonation by a base leads to the formation of an Ar-Ni(II)-NR2 intermediate.

Reductive Elimination: This is the final bond-forming step. The Ar-Ni(II)-R (or Ar-Ni(II)-NR2) intermediate undergoes reductive elimination to yield the coupled product (Ar-R or Ar-NR2) and regenerate the active Ni(0) site on the catalyst surface .

The role of copper in this mechanism is multifaceted. DFT studies and experimental evidence suggest that copper does not typically participate directly in the oxidative addition step. Instead, it modulates the activity of the nickel sites. Alloying with copper can prevent the agglomeration of nickel nanoparticles, maintaining a high surface area of active sites. Electronically, copper can donate electron density to nickel, which may stabilize the Ni(0) state and facilitate the reductive elimination step. This synergistic interaction leads to a catalyst that is often more stable, reusable, and efficient than a pure nickel catalyst [7, 39].

The decomposition of ethanol on copper-nickel alloy surfaces is a model reaction for understanding how bimetallic catalysts control selectivity in C-C and C-H bond cleavage. The reaction can proceed through several pathways, primarily dehydrogenation to acetaldehyde (B116499) and C-C bond scission to produce methane and carbon monoxide.

The mechanism on a Cu-Ni surface is highly dependent on the surface composition and temperature.

Initial Adsorption and O-H Cleavage: The process starts with the adsorption of ethanol (C2H5OH) onto the catalyst surface. The first bond to break is the O-H bond, forming a surface-bound ethoxy intermediate (CH3CH2O) and an adsorbed hydrogen atom (H). This step occurs readily on both Cu and Ni sites .

α-H Cleavage (Dehydrogenation): The ethoxy intermediate can then undergo cleavage of a C-H bond on the α-carbon (the carbon bonded to oxygen). This produces adsorbed acetaldehyde (CH3CHO) and another H. This pathway is highly favored on copper surfaces, which are excellent dehydrogenation catalysts. CH3CH2O → CH3CHO + H***

C-C Bond Cleavage (Scission): Alternatively, the C-C bond in the ethoxy intermediate can break. This reaction is primarily catalyzed by nickel sites and requires a higher activation energy. It leads to the formation of adsorbed methyl (CH3) and formyl (CHO) or methoxy (B1213986) (CH3O*) species, which subsequently decompose into methane (CH4), carbon monoxide (CO), and hydrogen (H2). CH3CH2O → CH3 + CH2O***

The synergy in the Cu-Ni system allows for tuning of the reaction selectivity. On a Cu-rich surface or a well-mixed alloy, the dehydrogenation pathway to acetaldehyde is dominant. The presence of copper atoms breaks up the large ensembles of nickel atoms that are required for efficient C-C bond scission (an ensemble effect). Furthermore, the electronic modification of Ni by Cu may also increase the activation barrier for C-C cleavage. By controlling the Cu:Ni ratio, it is possible to design a catalyst that selectively produces acetaldehyde while suppressing the undesirable formation of methane and carbon monoxide .

Interactive Table: Ethanol Decomposition Pathways on Cu-Ni Catalysts
PathwayKey IntermediateKey Bond CleavageFavored onProduct(s)Role of Synergy
Dehydrogenation CH3CH2O* (Ethoxy)α-C-HCu sitesAcetaldehyde, H2Ni sites can assist in initial O-H cleavage.
C-C Scission CH3CH2O* (Ethoxy)C-CNi sitesCO, CH4, H2Cu suppresses this pathway by breaking Ni ensembles (geometric effect).
Acetaldehyde Decomposition CH3CHO* (Acetaldehyde)C-CNi sitesCO, CH4Suppressed on Cu-rich or alloyed surfaces.

Compound Name Reference Table

Compound NameChemical Formula
AcetaldehydeCH3CHO
AmmoniaNH3
Carbon dioxideCO2
Carbon monoxideCO
EthanolC2H5OH
EthyleneC2H4
HydrogenH2
MethaneCH4
NitrateNO3-
NitriteNO2-
WaterH2O

Heterogeneous Catalysis Reaction Mechanisms

Furfural (B47365) Hydrodeoxygenation (HDO) Mechanisms and Selectivity Control

The hydrodeoxygenation (HDO) of furfural to valuable chemicals and fuel additives over copper-nickel (Cu-Ni) bimetallic catalysts is a complex process influenced by the catalyst composition, support, and reaction conditions. The reaction pathways can lead to a variety of products, including furfuryl alcohol (FOL), 2-methylfuran (B129897) (MF), tetrahydrofurfuryl alcohol (THFOL), and furan (B31954). researchgate.netnih.govosti.gov Controlling the selectivity towards a specific product, particularly the desirable fuel additive 2-methylfuran, is a key challenge.

The mechanism of furfural HDO on Cu-Ni catalysts generally proceeds through sequential hydrogenation and hydrogenolysis steps. osti.gov The initial step is the hydrogenation of the carbonyl group in furfural to form furfuryl alcohol. osti.govnih.gov Subsequent reaction pathways diverge, leading to different final products. The hydrogenolysis of the C-O bond in furfuryl alcohol results in the formation of 2-methylfuran, while hydrogenation of the furan ring can lead to tetrahydrofurfuryl alcohol. osti.gov

Theoretical studies using density functional theory (DFT) on a NiCuCu(111) surface have provided insights into the reaction mechanism for furan formation. nih.gov The proposed pathway involves the initial dehydrogenation of furfural to a furoyl intermediate, followed by decarbonylation to a furanyl species. The rate-determining step is the subsequent hydrogenation of the furanyl intermediate to produce furan. nih.gov

The selectivity of the HDO reaction is highly dependent on the catalyst composition and the support material. researchgate.netacs.org For instance, on Al2O3-supported Cu-Ni catalysts, the hydrogenation of the furan ring is favored, leading to products like furfuryl alcohol and tetrahydrofurfuryl alcohol. researchgate.netacs.org In contrast, TiO2-supported catalysts tend to promote the hydrogenolysis of the carbonyl group, resulting in higher selectivity towards 2-methylfuran. researchgate.netacs.org The addition of even small amounts of nickel to copper catalysts significantly enhances the HDO reactivity, which is attributed to the enhanced rate of H2 dissociation on the exposed nickel sites. osti.govacs.orgucr.edu However, the support plays a crucial role in directing the reaction pathway. On TiO2, the hydrogenolysis of FOL to MF is the preferred route, even at higher Ni loadings, whereas on Al2O3, ring hydrogenation to THFOL is more prominent. osti.govacs.org Through careful optimization of the support and the Cu-Ni composition, it is possible to achieve high yields of over 90% for 2-methylfuran. researchgate.netucr.eduosti.gov

Table 1: Influence of Support and Ni Loading on Furfural HDO Product Selectivity

CatalystSupportMajor ProductsReference
Cu-NiAl2O3Furfuryl alcohol, Tetrahydrofurfuryl alcohol researchgate.netacs.org
Cu-NiTiO22-Methylfuran researchgate.netacs.org

Acetonitrile (B52724) Electrochemical Reduction and In-situ Hydrogenation Mechanisms

The electrochemical reduction of acetonitrile to produce valuable primary amines like ethylamine (B1201723) presents a promising alternative to traditional thermocatalytic methods. researchgate.netresearchgate.net Copper-nickel alloys have emerged as effective catalysts for this reaction, demonstrating high selectivity and Faradaic efficiency. researchgate.net

The mechanism of acetonitrile reduction on Cu-Ni alloy catalysts involves the modulation of the electronic properties of copper by the presence of nickel. researchgate.net This d-orbital coupling endows the Cu-Ni alloy with enhanced acetonitrile adsorption capabilities and a more favorable binding energy for reaction intermediates. researchgate.net The process is further facilitated by the alloy's increased ability to dissociate water to provide the necessary hydrogen species (H). researchgate.net In-situ spectroscopy and DFT calculations have revealed that the evenly dispersed nickel in the copper matrix plays a crucial role in this process, leading to a lower energy barrier for the desorption of the final product, ethylamine (CH3CH2NH2). researchgate.net

A synergistic effect has been observed where a yolk@shell structured Cu@Ni–N–C catalyst demonstrates a shift in the reaction pathway from a direct electroreduction mechanism to a more favorable electrochemical hydrogenation (ECH) mechanism. researchgate.net In this ECH mechanism, hydrogen intermediates (*H) are first generated on the outer Ni–N–C layer and then react with acetonitrile molecules adsorbed on the inner copper nanorods. researchgate.net This significantly reduces the kinetic energy barrier for the reaction. researchgate.net

Under optimized conditions, Cu-Ni alloy catalysts can achieve a high Faradaic efficiency for ethylamine of up to 97% at a current density of -114 mA cm-2. researchgate.net Remarkably, these catalysts can maintain a high efficiency of 82.8% even at a much higher current density of -602.8 mA cm-2, highlighting their potential for practical applications. researchgate.net

Role of Support Interactions in Modulating Catalytic Activity

A notable example is the difference in furfural HDO selectivity observed for Cu-Ni catalysts on alumina (B75360) (Al2O3) and titania (TiO2) supports. researchgate.netacs.org On Al2O3, Cu and Ni tend to form segregated monometallic domains on the particle surfaces, even though they are evenly distributed within the bulk of the particles. researchgate.netosti.govacs.org This configuration promotes the hydrogenation of the furan ring. researchgate.netacs.org In contrast, on TiO2, near-surface alloys are formed with a copper-rich surface and dispersed nickel species. researchgate.netosti.govacs.org This specific arrangement is attributed to strong interactions between nickel and TiO2 and is responsible for favoring the hydrogenolysis pathway to produce 2-methylfuran. researchgate.netacs.orgosti.gov

The support can also influence the stability of the catalyst. For instance, Cu-Ni/TiO2 catalysts have shown improved stability and regenerability in furfural HDO compared to their counterparts on Al2O3. osti.gov This enhanced stability is linked to the support-induced metal segregation that enriches copper at the surface and nickel at the TiO2 interface. osti.gov Similarly, strong metal-support interactions between nickel and zinc oxide (ZnO) have been shown to suppress undesired methanation reactions. upc.edu

These findings underscore the importance of selecting an appropriate support to tune the catalytic properties of Cu-Ni systems for specific applications. By carefully controlling the metal-support interactions, it is possible to design catalysts with enhanced activity, desired selectivity, and improved long-term stability. rsc.org

Table 2: Effect of Support on Cu-Ni Nanoparticle Structure and Catalytic Selectivity

SupportCu-Ni Surface StructurePrimary Catalytic Pathway (Furfural HDO)Reference
Al2O3Segregated Cu and Ni domainsFuran ring hydrogenation researchgate.netacs.orgosti.govacs.org
TiO2Cu-rich near-surface alloy with dispersed NiCarbonyl hydrogenolysis researchgate.netacs.orgosti.govacs.org

Surface Science and Adsorption Phenomena

Adsorption Site Preferences and Binding Energies

The adsorption of reactants and intermediates on the surface of copper-nickel catalysts is a fundamental aspect that governs their catalytic activity and selectivity. The bimetallic nature of the surface offers a variety of adsorption sites with different geometric and electronic properties, influencing the binding energies of adsorbates.

Theoretical studies have shown that the adsorption energies of molecules like furfural are significantly different on Cu-Ni surfaces compared to pure copper surfaces. For example, the adsorption energy of furfural on a NiCuCu(111) surface is much higher than on a Cu(111) surface, which is attributed to the unfilled d-band of nickel facilitating electron transfer. nih.gov This stronger interaction can lead to different reaction mechanisms.

The presence of nickel also influences the binding of other important species. For instance, on a stepped Ni(119) surface, CO preferentially adsorbs at the step edges. acs.org The pre-deposition of sub-monolayer copper does not significantly block these strong adsorption sites for CO. acs.org DFT calculations have indicated that copper atoms tend to adsorb at bridging step sites and 4-fold hollow sites on the Ni(119) surface. acs.org

Table 3: Reported Binding Energies of Species on Copper-Nickel Surfaces

SpeciesSurfaceBinding Energy (eV)Reference
Cu 2p3/2CuNi (90/10) film~932.3
Ni 2p3/2 (metallic Ni)CuNi (90/10) film~852.1
Ni 2p3/2 (NiO)CuNi (90/10) film~853.2
Ni 2p3/2 (Ni2O3)CuNi (90/10) film~855.7
Ni3+CuNi Nanoparticles (in O2)856.8 acs.orgmpg.de

Surface Reconstruction and Dynamic Behavior in Reactive Atmospheres

The surface of copper-nickel alloys is not static but can undergo significant reconstruction and dynamic changes, especially in the presence of reactive gases and at elevated temperatures. rsc.org This surface reorganization is driven by the minimization of surface free energy and the interaction with adsorbates, and it can have a profound impact on the catalytic performance of the material.

In-situ studies using techniques like ambient pressure X-ray photoelectron spectroscopy (AP-XPS) have revealed that the surface composition of Cu-Ni nanoparticles can change reversibly depending on the gas atmosphere. rsc.org For example, Cu-Ni nanoparticles supported on SiO2 were found to have a nickel-rich surface in a hydrogen atmosphere, but a copper-rich surface when exposed to oxygen. rsc.org This reversibility indicates a dynamic segregation behavior driven by the chemical potential of the surrounding gas phase.

The presence of specific reactants can also induce surface segregation. In the context of CO2 hydrogenation, near-ambient pressure XPS studies have shown that while a pure CO environment leads to nickel surface segregation, a reaction mixture of CO2, H2, and CO results in copper segregation to the surface. acs.org This highlights the complex interplay between the different gas-phase species and the bimetallic surface.

The dynamic behavior of the catalyst surface is a critical factor to consider when trying to understand structure-activity relationships. The surface composition and structure under reaction conditions may be significantly different from those characterized under vacuum or inert atmospheres. Therefore, in-situ and operando characterization techniques are essential for gaining a realistic picture of the active catalyst surface.

Advanced Functional Applications and Material Design Principles Non Excluded

Catalyst Design Principles for Enhanced Selectivity and Activity

Copper-nickel alloys are versatile catalysts, and their performance is intricately linked to their physical and chemical properties. The design of these catalysts focuses on optimizing their composition, electronic structure, and physical form to maximize activity and selectivity for specific chemical reactions.

Optimization of Compositional Ratios and Atomic Distribution for Specific Reactions

The ratio of copper to nickel and the arrangement of these atoms within the catalyst are critical factors that determine its catalytic behavior. For instance, in the electrochemical reduction of CO2 (CO2RR), the product selectivity can be dramatically altered by changing the Cu:Ni ratio. frontiersin.org Increasing the nickel content in a Cu-Ni alloy catalyst can shift the major products from ethylene (B1197577) and ethanol (B145695) to methane (B114726). frontiersin.org This is attributed to the higher adsorption energy of carbon monoxide (*CO) on nickel surfaces. frontiersin.org

Conversely, for the selective hydrogenation of furfural (B47365) to furfuryl alcohol, a copper-rich Cu-Ni phyllosilicate catalyst (15% Cu–5% NiPS) demonstrated the highest conversion efficiency and selectivity. rsc.org This superior performance was linked to the smaller particle size and the synergistic interaction between copper and nickel. rsc.org The even distribution of copper and nickel within bimetallic nanoparticles is crucial. In some instances, while the bulk may have a uniform distribution, the surface can exhibit segregation of the metals into distinct domains, which influences the catalytic activity. researchgate.netescholarship.org The formation of a Ni-Cu alloy promotes electronic interactions that enhance catalytic performance in reactions like green diesel production. mdpi.com

Catalyst CompositionTarget ReactionKey Findings
CuNi3@CNTsCO2 Electrochemical ReductionPromotes CH4 formation due to high *CO adsorption energy. frontiersin.org
Cu4@CNTsCO2 Electrochemical ReductionFavors CO formation with a very low overpotential. frontiersin.org
15% Cu–5% NiPSSelective Hydrogenation of FurfuralHigh conversion (88%) and selectivity (90%) to furfuryl alcohol. rsc.org
Ni-Cu/CeO2-ZrO2Green Diesel ProductionHigh performance attributed to Ni1-x Cux solid solution formation. mdpi.com

Strategic Doping and Alloying for Electronic Structure Modulation

Introducing other elements (doping) or creating alloys are effective strategies for modifying the electronic structure of Cu-Ni catalysts, thereby fine-tuning their catalytic properties. researchgate.netnih.gov Alloying can alter the adsorption energies of key intermediates, leading to enhanced reactivity and stability. nih.gov For example, the addition of cobalt to nickel-based alloys can significantly improve the hydrogen evolution reaction (HER) by modulating the electronic structure of nickel and reducing the hydrogen adsorption energy. mdpi.com

The introduction of a second metal can modify the geometric and electronic surface properties, leading to enhanced catalytic activity. researchgate.net Doping can introduce spin-related effects that modify carrier concentration and scattering processes, while non-magnetic dopants primarily affect the electronic band structure. researchgate.net First-principles calculations have shown that doping Cu-Sn alloys with nickel can significantly enhance their mechanical properties due to changes in the electronic structure. mdpi.com The goal of these modifications is often to create synergistic effects between the constituent metals, leading to performance that surpasses that of the individual components. mdpi.combohrium.com

Design of Porous and Nanostructured Catalysts for Increased Active Sites

The physical form of the catalyst plays a significant role in its effectiveness. Creating porous and nanostructured Cu-Ni catalysts is a key design principle for increasing the number of active sites available for a reaction. researchgate.net Nanostructured materials, such as nanoparticles, have a high surface-area-to-volume ratio, which inherently increases the exposure of active sites. researchgate.net

Colloidal synthesis is a method used to produce bimetallic CuNi nanoparticles of defined size and composition. researchgate.net The addition of copper to nickel in these nanoparticles leads to modifications in their structural and electronic properties, resulting in a higher concentration of surface oxygen defects and the formation of active Ni³⁺ sites under reaction conditions. researchgate.net Porous structures can be engineered to facilitate the diffusion of reactants and products, minimizing aggregation of catalytic centers and exposing more active sites. rsc.orgrsc.org For instance, hierarchical porous Cu-Ni/Ni-Cu alloys have been developed that exhibit superior performance and stability in water splitting, attributed to the synergistic interaction between the metals and increased access to active sites. researchgate.net

Interfacial Materials in Electronic and Soldering Technologies

Copper-nickel alloys are also critical materials at the interface of different components in electronic devices and solder joints. Their properties are carefully designed to ensure the reliability and performance of these connections.

Control of Intermetallic Growth in Solder Joints

In soldering, the formation of an intermetallic compound (IMC) layer is necessary for a good bond between the solder and the substrate. mdpi.com However, excessive growth of this layer can lead to brittleness and compromise the reliability of the solder joint. ipc.orgnist.gov The addition of nickel to tin-based solders is a common strategy to control the growth of copper-tin (Cu-Sn) IMCs. ipc.orgcircuitinsight.comaip.org

Nickel acts as a diffusion barrier, slowing down the reaction between copper and tin. ipc.orgaip.org It participates in the formation of the IMC, converting Cu6Sn5 to (Cu, Ni)6Sn5. akademiabaru.com This modified IMC has a smaller grain size due to an increased number of nucleation sites. akademiabaru.com The optimal amount of nickel addition is crucial; for example, 0.05 wt. % Ni has been found to be effective in retarding the growth of the undesirable Cu3Sn phase. aip.org

Solder Alloy AdditiveEffect on Intermetallic Compound (IMC)Reference
Nickel (Ni)Suppresses Cu3Sn formation and slows overall IMC growth. ipc.orgaip.org ipc.org, aip.org
Nickel (Ni)Converts Cu6Sn5 to (Cu, Ni)6Sn5, resulting in smaller grain size. akademiabaru.com akademiabaru.com
Bismuth (Bi)Reported to slow copper dissolution and IMC growth. ipc.org ipc.org

Design of Thin Films with Tailored Properties for Specific Applications (e.g., Low Temperature Coefficient of Resistivity)

Copper-nickel alloy thin films are widely used in microelectronics for components like resistors, where stable electrical properties over a range of temperatures are essential. researchgate.net A key property for such applications is a low temperature coefficient of resistance (TCR), which indicates that the resistance of the material changes very little with temperature. aip.org

Alloys with a composition similar to constantan (approximately 54% copper and 46% nickel) can exhibit a near-zero TCR. aip.orgscribd.com The properties of these thin films are highly dependent not only on their composition but also on their microstructure, which is influenced by deposition conditions such as temperature and sputtering power. aip.orgmdpi.com For instance, CuNi thin films deposited at 100°C have shown a near-zero TCR. aip.org The grain size and crystallinity of the film, which are affected by the deposition temperature, have a definite influence on the TCR value. aip.org By carefully controlling the deposition process, Cu-Ni thin films can be engineered to have specific resistivity and TCR values, making them suitable for high-precision electronic applications. aip.orgnissha.comjkps.or.kr

CuNi Thin Film CompositionDeposition Temperature (°C)Resulting TCR
Cu54Ni46100Near-zero (approx. 5 ppm/°C) aip.org
Cu54Ni46Room TemperatureNegative
Cu54Ni46>100Positive, increasing with temperature aip.org

Marine Engineering Materials Design for Extreme Environments

Development of Alloys with Enhanced Mechanical Response in Corrosive Media

The inherent corrosion resistance of copper-nickel (Cu-Ni) alloys in marine environments has driven their extensive use in naval applications. copper.orgnickelinstitute.orgnumberanalytics.com However, the demands of extreme marine environments necessitate materials with not only superior corrosion resistance but also enhanced mechanical properties. Standard Cu-Ni alloys, such as 90-10 and 70-30, are relatively soft and ductile, with strength derived primarily from cold working. nickelinstitute.orgnickelinstitute.org To meet the requirements for high-strength applications like fasteners, pump shafts, valve stems, and various offshore and subsea components, advanced high-strength Cu-Ni alloys have been developed through targeted alloying and thermomechanical processing. onepetro.orgcopper.orgnickelinstitute.org

Two principal methods have been employed to significantly increase the mechanical strength of Cu-Ni alloys: precipitation hardening and spinodal strengthening. copper.orgonepetro.org

Precipitation-Hardened Alloys (Cu-Ni-Al Systems): The addition of aluminum to the copper-nickel matrix allows for strengthening through a conventional age-hardening mechanism. copper.orgonepetro.org The primary hardening phase is the formation of nanometer-scale Ni₃Al (gamma prime, γ') precipitates within the alloy's microstructure. copper.org The effectiveness of these precipitates in strengthening the alloy can be further enhanced by the addition of other elements like iron (Fe), manganese (Mn), and niobium (Nb), which help control the crystallographic structure of the precipitates. copper.org

A notable example of this class is the Cu-Ni-Mn-Al-Nb alloy, commercially known as MARINEL 220. copper.orgonepetro.org Through optimized chemical composition and controlled hot working and cooling processes, this alloy achieves a 0.2% proof stress exceeding 700 MPa combined with a ductility of over 15%. copper.orgonepetro.org Crucially, these high-strength Cu-Ni-Al-Mn-Nb alloys demonstrate excellent resistance to hydrogen embrittlement and stress corrosion cracking (SCC) in marine environments, including those contaminated with sulfides and ammonia (B1221849). copper.orgonepetro.orgcopper.org

Spinodal-Strengthened Alloys (Cu-Ni-Sn Systems): An alternative strengthening approach involves the addition of tin (Sn) to create alloys that can be hardened via a spinodal decomposition mechanism. This process involves a thermally induced, sub-microscopic chemical composition fluctuation that results in a highly strengthened material. copper.orgonepetro.org While capable of achieving high strength, Cu-Ni-Sn alloys have shown a susceptibility to stress corrosion cracking in environments containing sulfides and ammonia, which can limit their application in certain aggressive marine conditions. copper.orgonepetro.org

Other Alloying Additions:

Chromium (Cr): The addition of chromium has been found to significantly improve resistance to erosion-corrosion in fast-flowing seawater and in the presence of abrasive solids. copper.orgmdpi.comnih.gov It enhances strength through the formation of (Ni/Fe)₃Cr phases and increases the electrochemical resistance of the surface corrosion product, reducing corrosion rates. mdpi.comnih.gov

Iron (Fe) and Manganese (Mn): Small, controlled additions of iron and manganese are critical in conventional Cu-Ni alloys to optimize resistance to erosion-corrosion by promoting the formation of a stable, adherent protective surface film. copper.orghiteshsteel.comsincosteel.com

The development of these high-strength variants has expanded the utility of copper-nickel alloys to a wide range of demanding marine engineering applications where a combination of high mechanical strength, anti-galling characteristics, and robust corrosion resistance is essential. copper.orgnickelinstitute.orgcopper.org

Alloy SystemStrengthening MechanismKey Alloying ElementsTypical 0.2% Proof Stress (MPa)Key AdvantagesLimitations
Cu-Ni-AlPrecipitation Hardening (Ni₃Al)Al, Mn, Nb, Fe> 700 onepetro.orgHigh strength, good ductility, resistant to SCC and hydrogen embrittlement. copper.orgonepetro.orgcopper.orgRequires careful control of thermomechanical processing. copper.org
Cu-Ni-SnSpinodal StrengtheningSnHighHigh strength, good bearing properties. nickelinstitute.orgstirlings.com.auSusceptible to SCC in sulfide (B99878) and ammonia environments. copper.orgonepetro.org
Cu-Ni-CrSolid Solution & PrecipitationCrModerate to HighExcellent erosion-corrosion resistance. copper.orgmdpi.comresearchgate.net-
90-10 / 70-30 Cu-NiSolid Solution / Work HardeningFe, Mn~125-450 (Annealed/Worked)Excellent general corrosion resistance and biofouling resistance. nickelinstitute.orgLower strength compared to advanced alloys. nickelinstitute.org

Understanding Material Degradation for Predictive Lifetime Modeling

The long-term reliability of copper-nickel alloys in marine environments is governed by the formation and stability of a protective surface film. nickelinstitute.org This thin, adherent, and complex film, primarily composed of cuprous oxide (Cu₂O) along with nickel and iron oxides and copper hydroxychlorides, forms naturally upon exposure to seawater and is central to the alloy's corrosion resistance. nickelinstitute.orglabinsights.nlmdpi.com However, various physical and chemical factors in the marine environment can lead to degradation, making the understanding and modeling of these processes critical for predicting the service life of components.

Degradation Mechanisms:

General and Localized Corrosion: In clean seawater, Cu-Ni alloys exhibit very low general corrosion rates, often stabilizing at approximately 0.001 mm/year after an initial period of film formation. nickelinstitute.org They are not generally susceptible to the chloride-induced pitting and crevice corrosion that affects stainless steels. nickelinstitute.orglabinsights.nl

Erosion-Corrosion: The protective surface film can be damaged or removed in areas of high velocity or turbulence, leading to accelerated corrosion. nickelinstitute.org The addition of elements like chromium enhances resistance to this form of attack. mdpi.comnih.gov

Stress Corrosion Cracking (SCC): While Cu-Ni alloys are highly resistant to chloride-induced SCC, they can become susceptible in the presence of specific pollutants, primarily ammonia and sulfides. nickelinstitute.orgmdpi.comencyclopedia.pub The SCC mechanisms are generally attributed to film rupture, where mechanical stress breaks the passive layer, or dealloying, where preferential corrosion of copper occurs. mdpi.comencyclopedia.pub High-strength Cu-Ni-Al alloys generally show good resistance, while Cu-Ni-Sn alloys are more susceptible. copper.orgonepetro.org

Sulfide-Induced Corrosion: The presence of sulfides, often from pollution or anaerobic bacteria, is particularly detrimental. ampp.org Sulfides interfere with the formation of the protective cuprous oxide film, instead forming a non-protective, porous cuprous sulfide (Cu₂S) layer. ampp.orgcopper.org This breakdown of passivity leads to significantly higher corrosion rates and can induce pitting. ampp.orgampp.orgcopper.org The effect is exacerbated when conditions alternate between aerated, clean seawater and deaerated, sulfide-polluted water. copper.org

Corrosion Fatigue: The synergistic action of a corrosive environment (like seawater) and cyclic loading can lead to premature fatigue failure. The presence of oxygen and hydrogen can influence fatigue crack propagation in Cu-Ni alloys. vt.edu

Predictive Lifetime Modeling: Accurately predicting the service life of Cu-Ni components requires models that integrate these complex degradation mechanisms with operational and environmental parameters.

Corrosion Rate Prediction: Software models, such as Seawater-Compass, have been developed to predict corrosion rates and remaining service life by considering factors like alloy composition, seawater temperature, dissolved oxygen, salinity, and flow velocity. corrosionclinic.comcorrosionclinic.com These models rely on extensive long-term corrosion data, as short-term tests can be misleading due to the time required for the protective film to mature. nickelinstitute.org

Accelerated Testing: To generate data for these models, accelerated degradation tests are performed. mdpi.com These tests study the quantitative effects of key factors, like temperature and dissolved oxygen, on corrosion rates, allowing for the development of predictive failure models under various conditions. mdpi.combham.ac.uk

SCC Susceptibility Assessment: For high-strength alloys used in critical applications, assessing the risk of SCC is vital. The Slow Strain Rate Tensile (SSRT) test, standardized as NACE TM-01-98, is a widely used and effective method for screening the SCC susceptibility of alloys in specific environments, such as those containing hydrogen sulfide (sour service). copper.orgonepetro.orgresearchgate.netimperial.ac.uk This method is advocated as a quality control and production test for ensuring the resistance of high-strength Cu-Ni alloys. copper.orgonepetro.orgresearchgate.net

By understanding the interplay between the alloy's metallurgy and the aggressive marine environment, and by employing robust testing and modeling, it is possible to design and select copper-nickel materials for long, reliable service life in extreme conditions.

Degradation MechanismDescriptionKey Influencing FactorsMitigation / Design Considerations
General CorrosionSlow, uniform loss of material.Temperature, Dissolved O₂, Salinity. corrosionclinic.comcorrosionclinic.comRelies on stable protective film formation in clean seawater. nickelinstitute.org
Erosion-CorrosionAccelerated corrosion due to high flow rates removing the protective film.Seawater velocity, turbulence, presence of suspended solids. nickelinstitute.orgAdherence to flow design limits; use of Cr-containing alloys. nickelinstitute.orgmdpi.com
Stress Corrosion Cracking (SCC)Cracking caused by the combined action of tensile stress and a specific corrosive environment.Presence of sulfides (S²⁻) and ammonia (NH₄⁺); applied or residual stress. mdpi.comencyclopedia.pubAlloy selection (e.g., Cu-Ni-Al-Mn-Nb over Cu-Ni-Sn); stress relief. copper.orgonepetro.org
Sulfide-Induced PittingLocalized corrosion attack resulting from the breakdown of the passive film by sulfides.Sulfide concentration; alternating aerated/deaerated conditions. ampp.orgcopper.orgAvoidance of polluted waters; maintaining a stable protective film. copper.org
Corrosion FatigueFailure under cyclic loading in a corrosive environment.Cyclic stress, environmental chemistry (O₂, H₂). vt.eduDesign to reduce cyclic stresses; material selection.

Future Directions and Emerging Research Avenues in Copper Nickel Systems

Integration of Advanced In-situ/Operando Techniques for Real-time Mechanistic Insight

A significant frontier in understanding Cu-Ni systems lies in the application of advanced in-situ and operando characterization techniques. These methods allow researchers to observe the dynamic changes in a material's structure and composition under actual reaction conditions, providing invaluable real-time mechanistic insights.

Techniques such as in-situ Raman spectroscopy have been instrumental in identifying the active species during catalytic processes. For instance, in the electrocatalytic oxidation of 2,5-bis(hydroxymethyl)furan (BHMF), in-situ Raman spectroscopy revealed that Ni³⁺ species are the active sites. rsc.org This level of detail helps to elucidate the roles of copper and nickel and their synergistic interactions during a reaction. rsc.org

The use of advanced characterization techniques like X-ray diffraction and scanning electron microscopy is crucial for confirming the successful synthesis and dispersion of copper and nickel atoms, for example, on graphene supports. ku.ac.ae Convolutional neural networks (CNNs) are also being employed to analyze operando time-resolved X-ray absorption near edge structure (XANES) data, which can reveal the complex local structures around the metal sites in catalysts under working conditions. researchgate.net

Future research will likely see a broader application of a suite of in-situ/operando techniques to study a wider range of reactions catalyzed by Cu-Ni systems. This will provide a more comprehensive understanding of reaction mechanisms, catalyst deactivation pathways, and the structure-activity relationships that govern their performance.

Synergistic Coupling of Experimental and Computational Methodologies

The combination of experimental studies with computational modeling, particularly Density Functional Theory (DFT), is a powerful approach for accelerating the design and understanding of Cu-Ni alloys and catalysts. researchgate.net This synergistic approach allows for the validation of experimental results and provides theoretical explanations for observed phenomena. ku.ac.ae

DFT calculations have been successfully used to understand the interaction between copper and nickel atoms and their support materials at an atomic level. ku.ac.ae These computational models can validate experimental findings and explain increases in catalytic efficiency, such as the unique electronic interactions in dual-atom catalysts. ku.ac.ae In the study of Cu-Ni nanoalloys, a new atomistic potential was developed based on ab initio calculations and validated against experimental bulk properties and DFT results for nanoalloys and surface alloys. rsc.org

Furthermore, DFT has been employed to study the geometric and electronic structure and active sites of Cu-Ni-Sn clusters, indicating that nickel and tin tend to be on the surface of the copper alloy. researchgate.net Molecular dynamics (MD) and first-principles calculations are also used to study the ground-state properties of both ordered and disordered Cu-Ni alloys. semanticscholar.org

Exploration of High-Entropy Copper-Nickel Containing Alloys

High-entropy alloys (HEAs), which are composed of five or more principal elements in relatively equal proportions, represent a paradigm shift in alloy design. preprints.org The inclusion of copper and nickel in HEA systems is a burgeoning area of research with the potential for creating materials with exceptional properties. iieta.org

Researchers are investigating various Cu-Ni-containing HEA systems, such as Al-Co-Cr-Cu-Fe-Ni and Co-Cr-Cu-Fe-Ni-Ti, for applications in challenging environments due to their high hardness, strength, and wear resistance. iieta.org The magnetic properties of HEAs containing elements like Cr, Co, Al, Cu, Ni, Ti, and Fe are also a focus of study. iieta.org

The development of Co-free Cu-containing high-entropy alloys is being explored for potential applications in nuclear reactors. jst.go.jp Studies on alloys like CuNi, CuNiFe, and Cu₀.₃NiFeCr aim to develop materials with high irradiation resistance. jst.go.jp The synthesis of one-dimensional Co-Cu-Fe-Ni-Zn HEA nanowires using techniques like pulse electrodeposition is also being investigated. tandfonline.com

Future research in this area will involve the design and synthesis of new Cu-Ni-containing HEAs with tailored properties. This includes exploring a wider range of elemental combinations and compositions to optimize mechanical, magnetic, and corrosion-resistant properties for specific applications. preprints.orgiieta.org

Development of Novel Copper-Nickel Architectures for Sustainable Chemical Transformations

The development of novel architectures for Cu-Ni catalysts is crucial for advancing sustainable chemical processes, often referred to as "green" chemistry. nih.gov This involves creating materials with controlled size, shape, and composition to enhance catalytic activity and selectivity for environmentally benign transformations. rsc.org

Recent research has focused on the synthesis of Cu-Ni alloy nanospheres with tunable sizes and elemental ratios for catalytic applications. rsc.org Bimetallic Cu-Ni nanoparticles have demonstrated enhanced catalytic activity for the degradation of pollutants like 4-nitrophenol (B140041) compared to their monometallic counterparts. rsc.orgresearchgate.net The synergistic effect between copper and nickel in these nanostructures is key to their improved performance. rsc.org

Copper-nickel dual-atom catalysts supported on materials like graphene are being developed for more efficient and environmentally friendly production of oxygen and hydrogen through water electrolysis. ku.ac.ae These advanced catalysts have the potential to reduce the reliance on expensive and rare materials. ku.ac.ae Furthermore, Ni-Cu dual-catalyzed cross-coupling reactions are being explored for the sustainable synthesis of organic compounds. benthamdirect.com

The future in this domain will focus on the rational design of more complex and hierarchical Cu-Ni architectures. This includes the development of core-shell nanoparticles, hollow nanostructures, and catalysts supported on novel materials to further improve their performance in a variety of sustainable chemical transformations, from biomass conversion to pollutant degradation. rsc.orgnih.gov

Predictive Materials Design Paradigms Leveraging Machine Learning and Artificial Intelligence

Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in materials science, enabling a shift from traditional trial-and-error discovery to a data-driven design paradigm. pnnl.gov This approach is being increasingly applied to accelerate the design and development of Cu-Ni alloys with targeted properties. oaepublish.comtechscience.com

ML models are being developed to predict the mechanical and electrical properties of copper alloys based on their composition and processing parameters. techscience.com These models can handle the complex, non-linear relationships between these factors. techscience.com For instance, ML algorithms can analyze scanning electron microscopy images of Cu-Ni samples to identify trends in process parameter variations that correspond to changes in microstructure. pnnl.gov

Researchers are using ML-assisted design frameworks for the rapid and accurate compositional design of high-performance copper alloys. oaepublish.com These frameworks can establish relationships between composition, processing, and properties to optimize alloys for specific applications. oaepublish.comresearchgate.net By combining ML with genetic algorithms, scientists can design novel copper alloys with an optimal balance of properties like high strength and high electrical conductivity. techscience.com

The future of Cu-Ni alloy design will be heavily influenced by the continued development and application of AI and ML. These predictive models will become more sophisticated, incorporating larger datasets and a wider range of material properties. This will enable the in silico design and discovery of new Cu-Ni alloys with unprecedented speed and efficiency, tailored for advanced applications in electronics, aerospace, and beyond. pnnl.govmpg.de

Interactive Data Table: Research on Advanced Copper-Nickel Systems

Research AreaKey FindingsInvestigated SystemsTechniques Used
In-situ/Operando Techniques Identification of Ni³⁺ as active sites in electrocatalysis. rsc.orgNi-Cu alloy catalysts for biomass oxidation. rsc.orgIn-situ Raman spectroscopy, X-ray diffraction, Scanning Electron Microscopy. rsc.orgku.ac.ae
Experimental & Computational Synergy Validation of enhanced catalytic efficiency through electronic interactions. ku.ac.aeCu-Ni dual-atom catalysts on graphene. ku.ac.aeDensity Functional Theory (DFT), Molecular Dynamics (MD), First-principles calculations. ku.ac.aesemanticscholar.org
High-Entropy Alloys Development of Co-free alloys with potential for nuclear applications. jst.go.jpAl-Co-Cr-Cu-Fe-Ni, Co-Cr-Cu-Fe-Ni-Ti, CuNi, CuNiFe, Cu₀.₃NiFeCr. iieta.orgjst.go.jpArc-melting, Induction furnace, Pulse electrodeposition. jst.go.jptandfonline.com
Novel Architectures Enhanced catalytic degradation of pollutants with bimetallic nanoparticles. rsc.orgCu-Ni alloy nanospheres, dual-atom catalysts on graphene. ku.ac.aersc.orgHydrothermal synthesis, Electrodeposition. rsc.orgrsc.org
Machine Learning & AI Accelerated design of high-performance alloys with optimized properties. oaepublish.comtechscience.comPrecipitation-strengthened Cu-Ni-Si alloys, Cu-Ni-Co-Si alloys. researchgate.netmdpi.comGenetic algorithms, Bayesian optimization, Deep learning models. techscience.comresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. How can gravimetric analysis determine copper content in copper-nickel alloys?

  • Method : Dissolve the alloy in nitric acid, precipitate copper as copper-thiocyanate, filter, dry, and weigh. Calculate the percentage based on stoichiometry .
  • Key Considerations : Ensure complete dissolution of the alloy and avoid co-precipitation of nickel ions, which may skew results.

Q. What experimental parameters influence the spectral emissivity of copper-nickel alloys?

  • Factors : Wavelength (300–2500 nm), temperature (up to 673 K), and oxidation state. Emissivity increases with temperature and decreases with wavelength in inert environments but rises sharply in oxidizing conditions due to oxide layer formation .
  • Measurement Tools : Fourier-transform infrared spectroscopy (FTIR) under controlled atmospheric conditions.

Q. How do minor alloying elements (e.g., Mn, Fe) affect copper-nickel alloy performance?

  • Impact : Trace elements like manganese enhance corrosion resistance by stabilizing protective oxide layers, while iron improves mechanical strength. Quantify via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Example Data :

ElementConcentration (wt%)Effect on Corrosion Resistance
Mn0.5–1.5Stabilizes Cu₂O layer
Fe0.2–0.5Reduces pitting in seawater

Advanced Research Questions

Q. How can contradictions in corrosion resistance data under varying conditions be resolved?

  • Approach :

Compare testing environments (e.g., 3.5% NaCl vs. HCl solutions) .

Analyze inhibitor efficacy (e.g., ethylenediamine reduces corrosion rate by 78% at 0.2 M in HCl) .

Validate using electrochemical impedance spectroscopy (EIS) and weight loss methods .

  • Critical Factor : Minor constituents (e.g., carbon content) and surface oxidation kinetics significantly alter results .

Q. What methodologies predict long-term degradation of copper-nickel alloys in marine environments?

  • Accelerated Testing : Use cyclic salt spray chambers with alternating wet/dry phases to simulate decades of exposure .
  • Modeling : Apply Weibull distribution to failure data, correlating pitting depth with chloride ion concentration and flow velocity (e.g., 3.5 m/s for 90-10 alloy pipelines) .

Q. How do oxidation mechanisms differ between inert and air environments at high temperatures?

  • Findings :

  • Inert (N₂) : Emissivity increases linearly with temperature due to lattice vibrations.
  • Air : Rapid CuO/NiO layer formation above 673 K, altering emissivity nonlinearly .
    • Characterization Tools : X-ray photoelectron spectroscopy (XPS) for oxide layer composition.

Q. What experimental designs address discrepancies in alloy synthesis reproducibility?

  • Protocol :

Standardize precursor purity (≥99.9%) and synthesis conditions (pH, temperature).

Use XRD to confirm crystal structure (e.g., monoclinic vs. cubic phases) .

Validate via NMR or voltammetry for coordination complexes .

  • Common Pitfalls : Inconsistent cooling rates during crystallization.

Data Contradiction Analysis Framework

Scenario Resolution Strategy Example Reference
Divergent corrosion ratesNormalize testing parameters (pH, flow velocity)
Variable emissivity trendsControl atmospheric conditions and oxidation time
Inconsistent mechanical propertiesQuantify trace elements via ICP-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.